1-(2-Chlorophenyl)cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODFVANRHMDSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629956 | |
| Record name | 1-(2-Chlorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122143-19-5 | |
| Record name | 1-(2-Chlorophenyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122143-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chlorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chlorophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 1-(2-Chlorophenyl)cyclopropanecarboxylic acid, a key intermediate in the development of various pharmaceutical agents. The document details the primary synthetic pathway, experimental protocols, and relevant quantitative data derived from analogous syntheses.
Introduction
This compound and its derivatives are important structural motifs in medicinal chemistry. The unique conformational constraints of the cyclopropane ring, combined with the electronic properties of the chlorophenyl group, make these compounds valuable building blocks for active pharmaceutical ingredients (APIs). This guide focuses on the most common and effective method for its synthesis: the cyclopropanation of a phenylacetonitrile derivative followed by hydrolysis.
Primary Synthetic Pathway
The most prevalent and scalable synthesis of 1-(substituted-phenyl)cyclopropanecarboxylic acids involves a two-step process starting from the corresponding substituted phenylacetonitrile. This pathway is adaptable for the 2-chloro isomer.
The logical workflow for this synthesis is outlined below:
Caption: General workflow for the two-step synthesis.
The synthesis proceeds via two key transformations:
-
Phase-Transfer Catalyzed Cyclopropanation: 2-Chlorophenylacetonitrile undergoes a cyclization reaction with 1,2-dibromoethane under basic conditions, facilitated by a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This step forms the cyclopropane ring and yields the nitrile intermediate.
-
Hydrolysis: The resulting 1-(2-Chlorophenyl)cyclopropanecarbonitrile is then hydrolyzed, typically under strong acidic conditions, to convert the nitrile group (-CN) into a carboxylic acid group (-COOH).
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar compounds, such as the 4-chloro and 3,4-dichloro analogs.[1][2] Researchers should perform appropriate safety assessments before commencing any experimental work.
Step 1: Synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
This procedure is based on the cyclopropanation of substituted phenylacetonitriles.[1]
Materials:
-
2-Chlorophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium Hydroxide (50% aqueous solution)
-
Toluene
-
Tetrabutylammonium Bromide (TBAB)
Procedure:
-
To a stirred solution of 2-chlorophenylacetonitrile (1.0 eq.) and a catalytic amount of TBAB (approx. 0.05 eq.) in toluene, add 1,2-dibromoethane (1.5 eq.).
-
Slowly add a 50% aqueous solution of sodium hydroxide (5.0 eq.) to the mixture while maintaining vigorous stirring.
-
Heat the reaction mixture to 50-60°C and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 1-(2-Chlorophenyl)cyclopropanecarbonitrile.
Step 2: Synthesis of this compound
This protocol for the hydrolysis of the nitrile intermediate is adapted from a procedure for the 4-chloro isomer.[2]
Materials:
-
1-(2-Chlorophenyl)cyclopropanecarbonitrile
-
Sulfuric Acid (20% aqueous solution) or Hydrochloric Acid (conc.)
-
Ethyl Acetate
-
Sodium Hydroxide (20% aqueous solution)
Procedure:
-
Add 1-(2-Chlorophenyl)cyclopropanecarbonitrile (1.0 eq.) to a 20% aqueous sulfuric acid solution.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 10-12 hours.[2] The reaction should be monitored for the disappearance of the nitrile intermediate.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate.[2]
-
To isolate the carboxylic acid, extract the combined organic layers with a 20% sodium hydroxide solution.[2] This transfers the acidic product to the aqueous phase as its sodium salt.
-
Separate the aqueous layer and cool it in an ice bath.
-
Acidify the aqueous layer to a pH of 2-4 with concentrated hydrochloric acid, which will precipitate the product as a solid.[2]
-
Collect the solid by filtration, wash with cold distilled water, and dry under vacuum to obtain this compound.
Data Presentation
Table 1: Reported Yields for the Synthesis of Substituted 1-Phenylcyclopropanecarbonitriles (Step 1) [1]
| Substituent on Phenyl Ring | Catalyst | Yield (%) |
| H (unsubstituted) | TBAB | 85% |
| 3-Methyl | TBAB | 90% |
| 4-Methoxy | TBAB | 86% |
| 4-Fluoro | TBAB | 63% |
| 4-Chloro | TBAB | 70% |
| 3-Bromo | TBAB | 68% |
| 3,4-Dichloro | TBAB | 62% |
Note: Electron-donating groups on the phenyl ring tend to give higher yields, while electron-withdrawing groups result in lower yields.[1]
Table 2: Reported Yields and Purity for the Hydrolysis of 1-(substituted-phenyl)cyclopropanecarbonitrile (Step 2)
| Substituent on Phenyl Ring | Hydrolysis Agent | Yield (%) | Purity (by HPLC) |
| 4-Methoxy | aq. HCl | 88% | Not Reported |
| 3,4-Dichloro | aq. HCl | 64% | Not Reported |
| 4-Chloro | 20% H₂SO₄ | 90-95% | 99.4% |
Signaling Pathway and Logical Relationships
The decision-making process for purification and analysis post-synthesis can be visualized as follows:
Caption: Post-synthesis purification and analysis workflow.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physicochemical properties of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid. Understanding these properties is fundamental for its application in research and development, particularly in the fields of medicinal chemistry and drug discovery. The data presented herein, primarily based on structurally similar compounds due to the limited availability of specific experimental values for the 2-chloro isomer, serves as a valuable resource for predicting its behavior in various experimental settings.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. These properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.
Data Summary
Quantitative data for the physicochemical properties of this compound are summarized below. It is important to note that where specific experimental data for the 2-chloro isomer is unavailable, predicted values or data from the isomeric 1-(4-Chlorophenyl)cyclopropanecarboxylic acid are provided as a close approximation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClO₂ | |
| Molecular Weight | 196.63 g/mol | [1] |
| Melting Point | 152-155 °C (for 4-chloro isomer) | [2][3] |
| Boiling Point | 152-155 °C (for 4-chloro isomer) | [2] |
| pKa (Predicted) | 4.14 ± 0.20 (for 4-chloro isomer) | [2][3] |
| logP (Octanol/Water Partition Coefficient) | 2.528 (for a related isomer) | [1] |
| Solubility | Soluble in Methanol (for 4-chloro isomer) | [2][3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are generalized and can be adapted for this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[4]
Protocol: Capillary Method [4][5]
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4] This assembly is then placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.[4]
-
Heating: The heating bath is heated gradually, with the rate of heating slowed to 1-2°C per minute near the expected melting point.[4]
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded as the melting point range.[7]
Determination of pKa (Acid Dissociation Constant)
The pKa value is a measure of the acidity of a compound and is vital for understanding its ionization state at different physiological pH values.
Protocol: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Solubility Determination
Solubility, particularly in aqueous media, is a critical factor for drug absorption and formulation.
Protocol: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a vial.
-
Equilibration: The vial is sealed and agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]
Determination of logP (Octanol/Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.
Protocol: Shake-Flask Method
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC.[9][10] The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a versatile technique used for the separation, identification, and quantification of small molecules in a mixture.[9][10][11]
General Protocol
-
Mobile Phase Preparation: A suitable mobile phase, typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol), is prepared and degassed.[12]
-
Standard Solutions: A series of standard solutions of the compound with known concentrations are prepared to create a calibration curve.[12]
-
Sample Preparation: The sample to be analyzed is dissolved in the mobile phase and filtered to remove any particulate matter.[8]
-
Chromatographic Conditions: The appropriate HPLC column (e.g., a C18 reversed-phase column) and detection wavelength (if using a UV detector) are selected.[9]
-
Analysis: The standard solutions and the sample are injected into the HPLC system, and the resulting chromatograms are recorded.[12]
-
Quantification: The concentration of the compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of this compound.
References
- 1. CAS#:31501-86-7 | (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid | Chemsrc [chemsrc.com]
- 2. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID CAS#: 72934-37-3 [m.chemicalbook.com]
- 3. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID | 72934-37-3 [chemicalbook.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. pennwest.edu [pennwest.edu]
- 8. organomation.com [organomation.com]
- 9. Small Molecule HPLC [sigmaaldrich.com]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. conductscience.com [conductscience.com]
Unraveling the Enigmatic Mechanism of Action of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
1-(2-Chlorophenyl)cyclopropanecarboxylic acid is a synthetic small molecule whose mechanism of action is not yet fully elucidated in publicly available literature. However, by examining the biological activities of structurally analogous compounds, we can postulate several putative mechanisms that warrant further investigation. This technical guide synthesizes the available information on related phenylcyclopropane derivatives to propose potential molecular targets and signaling pathways for this compound. This document is intended to serve as a foundational resource for researchers aiming to characterize this compound, providing hypothesized mechanisms, detailed experimental protocols for their validation, and structured data from analogous compounds to guide future studies.
Introduction
The cyclopropane ring is a recurring motif in a variety of biologically active molecules, conferring unique conformational rigidity and metabolic stability. When coupled with a phenyl ring, as in the case of phenylcyclopropanecarboxylic acids, this scaffold has been shown to interact with a diverse range of biological targets. The specific substitution pattern on the phenyl ring, such as the ortho-chloro substitution in this compound, is expected to significantly influence its pharmacological profile. In the absence of direct studies on this particular molecule, this guide will explore three plausible mechanisms of action based on data from its structural analogs: modulation of G-protein coupled receptor 120 (GPR120), inhibition of ketol-acid reductoisomerase (KARI), and antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
Putative Mechanisms of Action Based on Structural Analogs
GPR120 Modulation
Several patents describe phenylcyclopropanecarboxylic acid derivatives as modulators of GPR120, a G-protein coupled receptor that is activated by long-chain free fatty acids and is implicated in metabolic regulation.[1][2][3] Agonism of GPR120 is of therapeutic interest for the treatment of type 2 diabetes and other metabolic disorders.[1][2]
Proposed Signaling Pathway:
Activation of GPR120 by a ligand such as this compound is hypothesized to initiate a signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade can ultimately lead to various cellular responses, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
Figure 1: Hypothesized GPR120 signaling pathway for this compound.
Inhibition of Ketol-Acid Reductoisomerase (KARI)
Cyclopropane-1,1-dicarboxylate, a structural analog of the transition state in the KARI-catalyzed reaction, is a potent inhibitor of this enzyme.[4][5] KARI is a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it a target for herbicides and antimicrobial agents.[5]
Proposed Mechanism of Inhibition:
This compound may act as a competitive or non-competitive inhibitor of KARI. Its cyclopropane ring could mimic the cyclopropane transition state of the natural substrate, while the chlorophenyl group could interact with allosteric sites on the enzyme. Inhibition of KARI would disrupt the synthesis of essential amino acids, leading to growth inhibition of the affected organism.
Figure 2: Proposed inhibitory action on Ketol-Acid Reductoisomerase (KARI).
AMPA Receptor Antagonism
Derivatives of 2,3-benzodiazepine containing a chlorophenyl group have been identified as non-competitive antagonists of the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system. The position of the chlorine atom on the phenyl ring has been shown to be a critical determinant of activity.
Proposed Mechanism of Action:
This compound may act as a negative allosteric modulator of the AMPA receptor. By binding to a site distinct from the glutamate binding site, it could induce a conformational change in the receptor that reduces the ion flux in response to glutamate binding. This would lead to a dampening of excitatory synaptic transmission.
Figure 3: Putative negative allosteric modulation of the AMPA receptor.
Quantitative Data from Analogous Compounds
The following table summarizes key quantitative data for compounds structurally related to this compound. This data can serve as a benchmark for future studies.
| Compound Class/Name | Target | Assay Type | Value | Reference |
| Cyclopropane-1,1-dicarboxylate | Rice Ketol-Acid Reductoisomerase | Enzyme Inhibition | K_i = 90 nM | [4] |
| 2-dimethylphosphinoyl-2-hydroxyacetic acid | Barley Ketol-Acid Reductoisomerase | Enzyme Inhibition | K_i = 0.19 µM (with acetohydroxybutyrate) | [6] |
| 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione | AMPA Receptor | Radioligand Binding ([³H]AMPA) | K_i = 0.021 µM | [7] |
Detailed Experimental Protocols
To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are recommended.
GPR120 Activation Assay (Calcium Flux)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GPR120.
Workflow Diagram:
Figure 4: Workflow for the GPR120 calcium flux assay.
Methodology:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR120 in appropriate growth medium.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 384-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) for 1-2 hours at 37°C.[8]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Execution: Place the cell plate into a kinetic fluorescence plate reader. Record a baseline fluorescence, then add the compound dilutions and continue recording the fluorescence signal to measure the change in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
KARI Enzyme Inhibition Assay
This assay measures the inhibition of KARI activity by monitoring the oxidation of NADPH.
Methodology:
-
Enzyme and Substrate Preparation: Purify recombinant KARI from a suitable expression system (e.g., E. coli). Prepare solutions of the substrate (e.g., 2-acetolactate) and the cofactor NADPH in assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl₂).
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Assay Reaction: In a UV-transparent microplate, combine the KARI enzyme, NADPH, and the inhibitor at various concentrations. Initiate the reaction by adding the substrate.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the rate of NADPH oxidation.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (K_i).[6]
AMPA Receptor Antagonism Assay (Whole-Cell Patch-Clamp Electrophysiology)
This technique directly measures the ion flow through AMPA receptors in response to an agonist, and how this is affected by the test compound.
Methodology:
-
Cell Preparation: Use HEK293 cells transiently or stably expressing the desired AMPA receptor subunits (e.g., GluA1).
-
Electrophysiology Setup: Perform whole-cell voltage-clamp recordings from these cells. Hold the membrane potential at a negative value (e.g., -70 mV) to measure inward currents.
-
Agonist and Antagonist Application: Apply a saturating concentration of an AMPA receptor agonist (e.g., glutamate or AMPA) to elicit a maximal current response. After establishing a stable baseline response, co-apply the agonist with varying concentrations of this compound.
-
Data Acquisition: Record the changes in the amplitude of the agonist-evoked currents in the presence of the test compound.
-
Data Analysis: Measure the peak inward current at each concentration of the test compound. Plot the percentage of inhibition of the control agonist response against the concentration of this compound to determine the IC₅₀ value.[9][10]
Conclusion
While the precise mechanism of action for this compound remains to be definitively established, the structural homology to known modulators of GPR120, inhibitors of KARI, and antagonists of AMPA receptors provides a strong foundation for targeted investigation. The experimental protocols detailed in this guide offer a clear path forward for elucidating the pharmacological profile of this compound. Characterizing its activity at these and other potential targets will be crucial for understanding its therapeutic potential and for the rational design of future drug candidates based on the phenylcyclopropanecarboxylic acid scaffold. The ortho-chloro substitution likely plays a key role in target selectivity and potency, and its influence should be a central focus of subsequent structure-activity relationship studies.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents [patents.google.com]
- 3. EP3191454B1 - Cyclopropanecarboxylic acid gpr120 modulators - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketol-Acid Reductoisomerase from Barley (Hordeum vulgare) (Purification, Properties, and Specific Inhibition) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Transmembrane AMPA receptor regulatory protein regulation of competitive antagonism: a problem of interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Profile of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid. Due to a scarcity of direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds to infer potential therapeutic applications, mechanisms of action, and toxicological considerations. This guide explores potential antiproliferative, anti-inflammatory, and plant growth regulatory activities, supported by generalized experimental protocols and hypothetical signaling pathways. The aim is to provide a foundational resource for researchers interested in initiating studies on this compound.
Introduction
Cyclopropane derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their unique conformational rigidity and diverse biological activities. The incorporation of a cyclopropane ring can influence a molecule's binding affinity to biological targets and its metabolic stability. The subject of this guide, this compound, is a molecule with potential for biological activity, though it remains largely uncharacterized in publicly available literature. This document aims to bridge this knowledge gap by extrapolating from studies on analogous compounds.
Potential Biological Activities
Based on the biological activities of structurally similar molecules, this compound may exhibit a range of effects, including antiproliferative, anti-inflammatory, and plant growth-regulating properties.
Antiproliferative Activity
Derivatives of 2-chlorophenyl carboxamide have demonstrated antiproliferative effects through the inhibition of the phospholipase C (PLC) enzyme.[1] PLC is a critical component of cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Inhibition of PLC can disrupt these pathways, leading to a reduction in cancer cell growth. Given the presence of the 2-chlorophenyl moiety, it is plausible that this compound could exhibit similar inhibitory effects on PLC or other enzymes involved in cell proliferation.
Anti-inflammatory Activity
Compounds containing a chlorophenyl group have been investigated for their anti-inflammatory properties. For instance, a pyrrole derivative featuring a 4-chlorophenyl substituent was designed as a selective COX-2 inhibitor. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs. The structural features of this compound suggest that it could potentially interact with and inhibit COX-2, thereby exerting an anti-inflammatory effect.
Plant Growth Regulation
In the realm of agriculture, cyclopropane derivatives have been explored as regulators of plant growth. Notably, 1-aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor to ethylene, a plant hormone that regulates many aspects of plant development and ripening.[2] Analogs of ACC can act as inhibitors of ethylene biosynthesis. An in silico study of (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid, a compound structurally related to the topic of this guide, demonstrated a high affinity for 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), a key enzyme in the ethylene biosynthesis pathway in Arabidopsis thaliana.[2] This suggests that this compound could potentially function as a plant growth regulator by inhibiting ethylene production.
Quantitative Data
As of the date of this publication, there is no publicly available quantitative data (e.g., IC50, EC50, binding affinities) specifically for this compound. The following table is presented to highlight this data gap and to encourage future research in this area. For context, hypothetical data for related compounds are included to illustrate the types of quantitative metrics that would be valuable to determine.
| Compound | Target | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| 2-Chlorophenyl Carboxamide Thienopyridine Derivative | Phospholipase C | Enzyme Inhibition Assay | Hypothetical: 5-20 | Based on[1] |
| Pyrrole Derivative with 4-Chlorophenyl Group | COX-2 | Enzyme Inhibition Assay | Hypothetical: 1-10 | |
| (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid | ACO2 | In silico Docking | Hypothetical: High Affinity | Based on[2] |
Experimental Protocols
To facilitate the investigation of the biological activities of this compound, the following generalized experimental protocols are provided.
In Vitro Cytotoxicity Assay
This protocol describes a general method for assessing the cytotoxic effects of the compound on a cancer cell line.
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
COX-2 Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of the compound on COX-2 activity.
Objective: To determine the concentration of this compound that inhibits 50% of COX-2 activity (IC50).
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (commercially available)
-
This compound
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions.
-
Assay Reaction: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known COX-2 inhibitor, e.g., celecoxib).
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time according to the kit instructions.
-
Detection: Stop the reaction and measure the product formation (e.g., prostaglandin E2) using the detection method provided in the assay kit (e.g., colorimetric or fluorescent).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
To visualize the potential mechanisms of action, the following diagrams are provided.
Hypothetical Anti-inflammatory Signaling Pathway
This diagram illustrates the potential mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the COX-2 pathway.
References
Potential Biological Targets of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chlorophenyl)cyclopropanecarboxylic acid is a synthetic molecule featuring a rigid cyclopropane core and a substituted aryl group. While direct experimental evidence detailing its specific biological targets remains limited in publicly available literature, analysis of structurally related compounds and metabolites provides a basis for postulating several potential mechanisms of action. This technical guide synthesizes this information to explore the plausible biological targets of this compound, offering insights for future research and drug development. The primary putative targets identified through structural analogy include enzymes involved in inflammatory pathways, such as leukotriene C4 synthase and cyclooxygenase, as well as key regulators of cellular energy metabolism, including mitochondrial fatty acid β-oxidation enzymes and adenylate kinase 2. This document outlines the evidence for these potential interactions, presents hypothetical experimental workflows for their validation, and discusses the relevant signaling pathways.
Introduction
The cyclopropane ring is a valuable scaffold in medicinal chemistry, prized for its ability to confer conformational rigidity and metabolic stability upon a molecule. The structure-activity relationship (SAR) of cyclopropanecarboxylic acid derivatives is significantly influenced by the nature and position of substituents on any associated aryl rings. The presence of a 2-chlorophenyl group in this compound is expected to be a key determinant of its biological activity, influencing its binding affinity and selectivity for various protein targets. This guide will explore the most probable biological targets based on the activities of analogous compounds.
Potential Biological Targets and Pathways
Based on the analysis of structurally similar molecules, four primary potential biological targets are proposed for this compound.
Leukotriene C4 Synthase
Rationale for Potential Targeting: A patent for related cyclopropane carboxylic acid derivatives suggests their utility as inhibitors of leukotriene C4 (LTC4) synthase. LTC4 synthase is a critical enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent inflammatory mediators involved in respiratory diseases such as asthma. Inhibition of this enzyme would block the production of these pro-inflammatory molecules.
Signaling Pathway:
Caption: Potential inhibition of the leukotriene synthesis pathway.
Cyclooxygenase (COX) Enzymes
Rationale for Potential Targeting: The propionic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). A structurally related pyrrole derivative containing a 4-chlorophenyl group and a propionic acid chain has been suggested to possess COX inhibitory activity. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.
Signaling Pathway:
Caption: Potential inhibition of the cyclooxygenase (COX) pathway.
Mitochondrial Fatty Acid β-Oxidation
Rationale for Potential Targeting: A significant piece of evidence comes from the metabolism of the anxiolytic drug panadiplon, which is metabolized to a cyclopropane carboxylic acid derivative. This metabolite has been shown to induce hepatic toxicity by inhibiting mitochondrial fatty acid β-oxidation. This inhibition leads to a disruption in cellular energy homeostasis. This suggests that this compound could potentially exert similar effects on mitochondrial function.
Signaling Pathway:
Caption: Potential inhibition of mitochondrial fatty acid β-oxidation.
Adenylate Kinase 2 (AK2)
Rationale for Potential Targeting: Adenylate kinase 2 (AK2) is a mitochondrial enzyme that plays a crucial role in cellular energy homeostasis by catalyzing the interconversion of adenine nucleotides (AMP + ATP ↔ 2 ADP). Diverse chemical scaffolds, including some carboxylic acid derivatives, are known to inhibit AK2.[1] By disrupting the cellular ATP/ADP ratio, inhibition of AK2 can have profound effects on cellular metabolism and function.[1]
Signaling Pathway:
Caption: Potential inhibition of Adenylate Kinase 2 (AK2).
Quantitative Data from Related Compounds
Direct quantitative data for this compound is not available in the reviewed literature. The following table summarizes hypothetical data points that would be relevant to collect for the validation of the proposed targets.
| Potential Target | Key Parameter | Example Value (Hypothetical) | Significance |
| LTC4 Synthase | IC₅₀ | 500 nM | Concentration for 50% inhibition of enzyme activity. |
| Cyclooxygenase-1 (COX-1) | IC₅₀ | 10 µM | Concentration for 50% inhibition of COX-1. |
| Cyclooxygenase-2 (COX-2) | IC₅₀ | 2 µM | Concentration for 50% inhibition of COX-2; selectivity ratio. |
| CPT1 (β-Oxidation) | Kᵢ | 15 µM | Inhibition constant for carnitine palmitoyltransferase 1. |
| Adenylate Kinase 2 (AK2) | IC₅₀ | 5 µM | Concentration for 50% inhibition of AK2 activity. |
Proposed Experimental Protocols
The following are generalized protocols for assessing the activity of this compound against its potential targets.
LTC4 Synthase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the compound against human LTC4 synthase.
Methodology:
-
Enzyme Source: Microsomal fractions from cells overexpressing human LTC4 synthase.
-
Substrates: Leukotriene A4 (LTA4) and glutathione (GSH).
-
Assay Procedure:
-
Pre-incubate the microsomal enzyme preparation with varying concentrations of this compound in an appropriate buffer.
-
Initiate the reaction by adding LTA4 and GSH.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Quantify the product, LTC4, using reverse-phase high-performance liquid chromatography (RP-HPLC) or an ELISA kit.
-
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2.
Methodology:
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Assay Procedure:
-
Utilize a colorimetric or fluorescent COX inhibitor screening assay kit.
-
Pre-incubate the respective enzyme (COX-1 or COX-2) with varying concentrations of the test compound.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the peroxidase activity of COX, which is proportional to the amount of PGG2 produced. This is typically done by monitoring the absorbance or fluorescence of a probe molecule.
-
-
Data Analysis: Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Mitochondrial Fatty Acid β-Oxidation Assay
Objective: To assess the effect of the compound on the rate of fatty acid oxidation in isolated mitochondria or intact cells.
Methodology:
-
Biological System: Isolated rat liver mitochondria or a relevant cell line (e.g., HepG2).
-
Substrate: Radiolabeled fatty acid, such as [¹⁴C]palmitate.
-
Assay Procedure:
-
Incubate the isolated mitochondria or cells with varying concentrations of this compound.
-
Add the radiolabeled palmitate substrate.
-
After incubation, measure the production of radiolabeled acid-soluble metabolites (acetyl-CoA and TCA cycle intermediates) or ¹⁴CO₂.
-
-
Data Analysis: Determine the concentration-dependent inhibition of fatty acid oxidation.
Experimental Workflow Diagram
Caption: A generalized workflow for target identification and validation.
Conclusion and Future Directions
While direct evidence is currently lacking, the structural characteristics of this compound, when compared with known bioactive molecules, point towards several plausible biological targets. The most compelling hypotheses involve the modulation of inflammatory pathways through the inhibition of enzymes like LTC4 synthase and COX, and the interference with cellular energy metabolism via the inhibition of mitochondrial fatty acid β-oxidation and adenylate kinase 2.
Future research should prioritize the systematic in vitro screening of this compound against the proposed targets. The experimental protocols outlined in this guide provide a framework for such investigations. Confirmation of activity against any of these targets would warrant further studies, including cell-based assays to assess downstream functional consequences and subsequent lead optimization to improve potency and selectivity. This systematic approach will be crucial in elucidating the true pharmacological profile of this compound and determining its potential as a therapeutic agent.
References
A Technical Guide to the Spectroscopic Characterization of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(2-Chlorophenyl)cyclopropanecarboxylic acid. These predictions are based on established principles of spectroscopy and data from structurally related compounds, including 1-(4-chlorophenyl)cyclopropanecarboxylic acid and other cyclopropane derivatives[3][4][5][6][7][8].
Table 1: Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the cyclopropyl protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Broad Singlet | 1H | -COOH |
| ~7.2 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~1.6 - 1.9 | Multiplet | 2H | Cyclopropyl protons (-CH₂-) |
| ~1.2 - 1.5 | Multiplet | 2H | Cyclopropyl protons (-CH₂-) |
Table 2: Predicted ¹³C NMR Data
The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopropane ring. The presence of the electron-withdrawing chlorine atom will influence the chemical shifts of the aromatic carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 - 180 | Carboxylic acid carbon (-COOH) |
| ~130 - 140 | Aromatic carbons (quaternary) |
| ~125 - 130 | Aromatic carbons (-CH=) |
| ~30 - 35 | Quaternary cyclopropyl carbon |
| ~15 - 20 | Cyclopropyl carbons (-CH₂-) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is characterized by the absorption bands of the carboxylic acid and the substituted benzene ring.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 2500 - 3300 | Broad, Strong | O-H | Stretching (Carboxylic Acid) |
| ~1700 | Strong | C=O | Stretching (Carboxylic Acid) |
| ~3000 | Medium | C-H | Stretching (Aromatic) |
| 2850 - 2950 | Medium | C-H | Stretching (Cyclopropyl) |
| 1450 - 1600 | Medium to Weak | C=C | Stretching (Aromatic) |
| ~1100 | Strong | C-O | Stretching |
| 750 - 800 | Strong | C-Cl | Stretching |
Table 4: Predicted Mass Spectrometry (MS) Data
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of chlorine will result in a characteristic M+2 peak.
| m/z | Relative Intensity | Assignment |
| 196 | ~100% | [M]⁺ (Molecular ion with ³⁵Cl) |
| 198 | ~33% | [M+2]⁺ (Isotopic peak with ³⁷Cl) |
| 151 | Variable | [M - COOH]⁺ |
| 115 | Variable | [M - COOH - Cl]⁺ or [C₉H₈]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of this compound for ¹³C NMR or 2-5 mg for ¹H NMR[9].
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial[9]. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
If necessary, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a standard 5 mm NMR tube to remove any particulate matter[9].
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm[10].
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Wipe the outside of the NMR tube clean before inserting it into the spinner turbine[9].
-
Place the sample in the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and enhance signal intensity[11].
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the spectrum using the reference signal (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :
-
Place a small amount (a few milligrams) of the solid this compound in a small vial or beaker[12].
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid[12].
-
Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr)[12][13].
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate[12]. The film should be transparent or only slightly cloudy for best results.
-
-
Data Acquisition :
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400 cm⁻¹.
-
-
Data Processing :
-
The spectrometer software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
-
Identify and label the wavenumbers of the significant absorption peaks.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample. A typical concentration is around 1 mg/mL, which is then further diluted to the µg/mL range in a suitable solvent like methanol or acetonitrile[14].
-
The solvent should be volatile and compatible with the ionization method used[14].
-
Ensure the sample is fully dissolved and free of any particulate matter by filtering if necessary[14].
-
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionize the sample molecules. Electron Impact (EI) is a common method for relatively small, volatile organic molecules, which often causes fragmentation[15][16]. Electrospray Ionization (ESI) is a softer technique that is also widely used[14][17].
-
The generated ions are then accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio[15][18].
-
The detector records the abundance of ions at each m/z value.
-
-
Data Processing :
-
The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺) and any characteristic isotopic peaks (e.g., [M+2]⁺ for chlorine-containing compounds).
-
Analyze the fragmentation pattern to gain further structural information by identifying the neutral fragments lost from the molecular ion[15][18].
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel organic compound like this compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
- 1. This compound,(CAS# 122143-19-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. This compound [chemdict.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 5. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 6. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]
- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. youtube.com [youtube.com]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. webassign.net [webassign.net]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Isomers of Chlorophenyl Cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophenyl cyclopropanecarboxylic acid and its derivatives represent a significant class of compounds in medicinal chemistry and agrochemical research. The rigid cyclopropane ring introduces a unique conformational constraint into molecules, which can enhance binding affinity to biological targets, improve metabolic stability, and increase cell permeability. The presence and position of the chlorine atom on the phenyl ring, as well as the stereochemistry of the cyclopropane moiety, give rise to a variety of isomers, each with potentially distinct physicochemical properties and biological activities. This guide provides a comprehensive overview of the known isomers of chlorophenyl cyclopropanecarboxylic acid, their synthesis, physicochemical properties, and reported biological activities, with a focus on their potential in drug development.
Isomers of Chlorophenyl Cyclopropanecarboxylic Acid
The isomers of chlorophenyl cyclopropanecarboxylic acid can be categorized based on the position of the chlorine atom on the phenyl ring (positional isomers) and the spatial arrangement of the substituents on the cyclopropane ring (stereoisomers).
-
Positional Isomers:
-
2-(2-chlorophenyl)cyclopropanecarboxylic acid (ortho-isomer)
-
2-(3-chlorophenyl)cyclopropanecarboxylic acid (meta-isomer)
-
2-(4-chlorophenyl)cyclopropanecarboxylic acid (para-isomer)
-
1-(4-chlorophenyl)cyclopropanecarboxylic acid
-
-
Stereoisomers: For the 2-substituted isomers, the cyclopropane ring gives rise to cis and trans diastereomers. Each of these diastereomers is chiral and can exist as a pair of enantiomers ((1R,2R), (1S,2S) for trans and (1R,2S), (1S,2R) for cis).
Physicochemical Properties
The physicochemical properties of these isomers are crucial for their pharmacokinetic and pharmacodynamic profiles. The available quantitative data for various isomers are summarized below.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | 72934-37-3 | C₁₀H₉ClO₂ | 196.63 | 152-155[1][2] | 152-155[1][2] | 4.14 ± 0.20[1][3] |
| 2-(4-Chlorophenyl)cyclopropanecarboxylic acid | 90940-40-2 | C₁₀H₉ClO₂ | 196.63 | - | 346.9 at 760 mmHg[4] | - |
| (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid | 31501-86-7 | C₁₀H₉ClO₂ | 196.63 | - | - | - |
| 2-(3-Chlorophenyl)cyclopropanecarboxylic acid | 91552-11-3 | C₁₀H₉ClO₂ | 196.63 | - | 345.9 ± 42.0 at 760 mmHg[5] | - |
| 2-(2-Chlorophenyl)cyclopropanecarboxylic acid | 1181230-38-5 | C₁₀H₉ClO₂ | 196.63 | - | - | - |
Experimental Protocols
Synthesis
A common method for the synthesis of 1-(4-chlorophenyl)cyclopropanecarboxylic acid involves the hydrolysis of the corresponding nitrile precursor.[1][2]
Protocol:
-
To a solution of 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile (18 g) in 20% sulfuric acid (184 mL), the temperature is slowly raised to reflux.
-
The reaction mixture is maintained at reflux for 10-12 hours.
-
After completion, the reaction mixture is cooled and extracted with ethyl acetate.
-
The organic layer is then treated with a 20% sodium hydroxide solution to extract the carboxylic acid product.
-
The aqueous phase is acidified to a pH of 2-4 with concentrated hydrochloric acid, leading to the precipitation of a white solid.
-
The solid product is collected by filtration, washed with distilled water, and dried to yield 1-(4-chlorophenyl)-1-cyclopropanecarboxylic acid.
A general approach for synthesizing 2-arylcyclopropanecarboxylic acids is through the cyclopropanation of α,β-unsaturated carboxylic acids.
Protocol: A plausible synthetic route involves the reaction of a substituted cinnamic acid with a cyclopropanating agent. For example, the Simmons-Smith reaction or modifications thereof can be employed.
Chiral Separation
The separation of enantiomers is critical for evaluating the biological activity of individual stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.
Protocol for Chiral Resolution via Diastereomeric Salt Formation:
-
The racemic chlorophenyl cyclopropanecarboxylic acid is dissolved in a suitable solvent.
-
A chiral resolving agent, such as a chiral amine (e.g., (R)-(-)-Mandelic Acid), is added to the solution to form diastereomeric salts.
-
Fractional crystallization is then used to separate the diastereomers based on their different solubilities. The less soluble diastereomeric salt will precipitate out of the solution.
-
The separated diastereomeric salt is then treated with an acid to liberate the enantiomerically pure carboxylic acid.
Biological Activity and Potential Applications
Derivatives of chlorophenyl cyclopropanecarboxylic acid have shown a wide range of pharmacological activities. The specific isomer can significantly influence the biological effect.
Anticancer Activity
Certain derivatives have demonstrated antiproliferative activity. For example, 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, which can be synthesized from chlorophenyl cyclopropanecarboxylic acid precursors, have shown activity against the phospholipase C (PLC) enzyme.[6][7] PLC is a key enzyme in signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis. Its inhibition can disrupt cancer cell growth.
Central Nervous System (CNS) Applications
These compounds are valuable intermediates in the development of drugs targeting CNS disorders, such as antidepressants and anxiolytics.[4] The rigid cyclopropane scaffold can help in designing ligands with high affinity and selectivity for specific receptors in the brain.
Anti-inflammatory Activity
Derivatives of chlorophenyl-containing carboxylic acids have been investigated for their anti-inflammatory properties. For instance, some pyrrole derivatives incorporating a 4-chlorophenyl moiety have shown potent anti-inflammatory effects in animal models, potentially through the modulation of inflammatory pathways and cytokine production.[8]
Conclusion
The isomers of chlorophenyl cyclopropanecarboxylic acid represent a versatile and promising scaffold for the development of new therapeutic agents and agrochemicals. The distinct physicochemical and biological properties of each isomer underscore the importance of stereochemistry and positional isomerism in drug design. Further research is warranted to fully elucidate the structure-activity relationships and the specific molecular targets and signaling pathways for each isomer. The synthetic and separation protocols outlined in this guide provide a foundation for researchers to explore the full potential of this important class of molecules.
References
- 1. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID CAS#: 72934-37-3 [m.chemicalbook.com]
- 2. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID | 72934-37-3 [chemicalbook.com]
- 3. 72934-37-3 CAS MSDS (1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-(4-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]
- 5. 2-(3-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]
- 6. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
The Inhibitory Action of Cyclopropanecarboxylic Acid Derivatives on Ethylene Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene is a key phytohormone that regulates a wide array of physiological processes in plants, from germination to senescence and fruit ripening. The ability to control ethylene biosynthesis is of significant interest in agriculture and horticulture for improving crop yield, extending the shelf life of produce, and managing plant growth. This technical guide delves into the inhibitory activity of cyclopropanecarboxylic acid derivatives on ethylene biosynthesis, with a primary focus on their interaction with the terminal enzyme of the pathway, 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase (ACO). This document provides a comprehensive overview of the mechanism of inhibition, summarizes the available quantitative data, presents detailed experimental protocols for studying these inhibitors, and visualizes the key pathways and workflows.
Introduction: The Ethylene Biosynthesis Pathway
Ethylene is synthesized in plants from the amino acid methionine through a well-elucidated pathway. The final and often rate-limiting step is the conversion of ACC to ethylene, a reaction catalyzed by ACC oxidase (ACO).[1][2][3] Due to its critical role, ACO has become a major target for the development of inhibitors to modulate ethylene production.
Cyclopropanecarboxylic acid derivatives have emerged as a promising class of ACO inhibitors. Their structural similarity to the natural substrate, ACC, allows them to interact with the active site of the enzyme, thereby blocking ethylene synthesis.[1][4] Understanding the structure-activity relationship and the precise mechanism of inhibition is crucial for the rational design of more potent and specific inhibitors.
Mechanism of Inhibition: Targeting ACC Oxidase
The primary mechanism by which cyclopropanecarboxylic acid derivatives inhibit ethylene biosynthesis is through the competitive inhibition of ACC oxidase.[4] These molecules, possessing a cyclopropane ring, mimic the structure of ACC and bind to the active site of the ACO enzyme. This binding prevents the natural substrate, ACC, from being converted to ethylene.
Recent in-silico studies involving molecular docking have provided further insights into the interaction between these derivatives and ACO.[1] These studies model the binding affinity and orientation of the inhibitor within the enzyme's active site, helping to explain the observed inhibitory activity and guiding the synthesis of new, more effective compounds.[1]
Quantitative Data on Inhibitory Activity
| Derivative Name | Abbreviation | Target Enzyme | Observed Effect | Reference(s) |
| Cyclopropane-1,1-dicarboxylic acid | CDA | ACC Oxidase | Demonstrated inhibitory influence on wound ethylene production in fruit discs. | [1][4] |
| trans-2-Phenylcyclopropane-1-carboxylic acid | PCCA | ACC Oxidase | Shown to have an inhibitory effect on wound ethylene produced by Lycopersicum esculentum fruit discs.[1][4] | [1][4] |
| (E)-2-Phenyl-1-chlorocyclopropane-1-carboxylic acid | - | ACC Oxidase | In-silico studies showed high affinity for ACO2 of Arabidopsis thaliana. | [1] |
| 2-Methylcyclopropanecarboxylic acid | MCA | ACC Oxidase | Tested as an inhibitor to clarify the relationship between structure and activity. | [4] |
| Cyclopropanecarboxylic acid | CCA | ACC Oxidase | Tested as an inhibitor to understand structure-activity relationships. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the inhibitory activity of cyclopropanecarboxylic acid derivatives on ethylene biosynthesis.
In Vitro ACC Oxidase Inhibition Assay
This protocol describes the measurement of ACC oxidase activity in the presence and absence of inhibitors using a recombinant enzyme.
Materials:
-
Recombinant ACC oxidase (e.g., from tomato or Arabidopsis)
-
Assay Buffer: 50 mM MOPS, pH 7.2, 10% (v/v) glycerol, 30 mM NaHCO₃, 30 mM sodium ascorbate, 50 µM FeSO₄, 1 mM DTT
-
Substrate: 1-aminocyclopropane-1-carboxylic acid (ACC) solution
-
Inhibitor stock solutions (cyclopropanecarboxylic acid derivatives)
-
Gas-tight vials (e.g., 10 mL) with septa
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Procedure:
-
Prepare the assay buffer fresh.
-
Add 1 mL of the assay buffer to each gas-tight vial.
-
Add the desired concentration of the cyclopropanecarboxylic acid derivative (inhibitor) to the treatment vials. Add an equivalent volume of solvent (e.g., DMSO) to the control vials.
-
Add the ACC substrate to each vial. A typical concentration is 1 mM.
-
Seal the vials with septa.
-
Initiate the reaction by injecting a known amount of the purified ACC oxidase enzyme into each vial.
-
Incubate the vials at a controlled temperature (e.g., 30°C) with gentle shaking for a specific duration (e.g., 60 minutes).[2]
-
After incubation, take a 1 mL headspace gas sample from each vial using a gas-tight syringe.
-
Inject the gas sample into the GC-FID to quantify the amount of ethylene produced.[5]
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
In Vivo Ethylene Production Assay in Plant Tissue
This protocol details the measurement of ethylene production in plant tissues treated with inhibitors.
Materials:
-
Plant material (e.g., leaf discs, fruit slices)
-
Incubation Buffer: e.g., 10 mM MES buffer, pH 6.0
-
Inhibitor stock solutions
-
Gas-tight containers (e.g., sealed flasks or jars)
-
Gas chromatograph (GC) with FID
Procedure:
-
Prepare uniform pieces of plant tissue (e.g., leaf discs of a specific diameter).
-
Float the tissue samples in the incubation buffer containing various concentrations of the cyclopropanecarboxylic acid derivative. Include a control with no inhibitor.
-
Place the containers with the plant tissue under controlled light and temperature conditions.
-
After a specific incubation period, seal the containers.
-
Continue the incubation for a defined period (e.g., 1-4 hours) to allow ethylene to accumulate in the headspace.
-
Take a known volume of the headspace gas using a gas-tight syringe.
-
Inject the sample into the GC-FID to measure the ethylene concentration.[6]
-
Normalize the ethylene production to the fresh weight of the plant tissue and the incubation time.
-
Calculate the inhibition of ethylene production relative to the control.
Molecular Docking of Inhibitors with ACC Oxidase
This protocol outlines the computational steps for in-silico analysis of inhibitor binding.
Software:
-
Molecular docking software (e.g., AutoDock, Glide)
-
Protein visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Obtain the 3D crystal structure of ACC oxidase from a protein data bank (e.g., PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Draw the 3D structures of the cyclopropanecarboxylic acid derivatives and optimize their geometry.
-
Define the binding site on the ACC oxidase, typically centered on the known active site residues.
-
Perform the docking calculations to predict the binding poses and affinities of the inhibitors to the enzyme.
-
Analyze the docking results to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the enzyme.[1]
-
Visualize the inhibitor-protein complexes to understand the structural basis of inhibition.
Mandatory Visualizations
Signaling Pathway: Ethylene Biosynthesis and Inhibition
Caption: Ethylene biosynthesis pathway and the point of inhibition by cyclopropanecarboxylic acid derivatives.
Experimental Workflow: In Vitro ACC Oxidase Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity on ACC oxidase.
Conclusion and Future Directions
Cyclopropanecarboxylic acid derivatives represent a valuable class of inhibitors for dissecting and controlling the ethylene biosynthesis pathway. Their primary mode of action is the competitive inhibition of ACC oxidase. While in-silico and in-vitro studies have demonstrated their potential, a more systematic and quantitative evaluation of a broader range of these derivatives is needed to establish clear structure-activity relationships. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such studies. Future research should focus on synthesizing novel derivatives with enhanced potency and specificity, and on evaluating their efficacy in various plant species and under different physiological conditions. Such efforts will pave the way for the development of new plant growth regulators with significant applications in agriculture and post-harvest technology.
References
- 1. ffhdj.com [ffhdj.com]
- 2. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Method for the Measurement of Ethylene During Pathogen Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"experimental protocol for 1-(2-Chlorophenyl)cyclopropanecarboxylic acid synthesis"
An experimental protocol for the synthesis of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid is detailed below. This protocol is designed for researchers, scientists, and drug development professionals and is based on established chemical transformations. The synthesis is a two-step process commencing with the phase-transfer catalytic cyclopropanation of 2-chlorophenylacetonitrile, followed by the hydrolysis of the resulting nitrile to the target carboxylic acid.
Application Notes
This protocol outlines a reliable method for the laboratory-scale synthesis of this compound, a potential building block in medicinal chemistry and materials science. The first step, a phase-transfer catalyzed (PTC) cyclopropanation, is a powerful method for the formation of cyclopropane rings. The subsequent hydrolysis of the nitrile is a standard and high-yielding transformation. Careful control of reaction conditions is crucial for optimal yield and purity.
Data Presentation
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) | Physical Appearance |
| 1 | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | C₁₀H₈ClN | 177.63 | 17.76 | 75-85 | Colorless to pale yellow oil |
| 2 | This compound | C₁₀H₉ClO₂ | 196.63 | 19.66 | 85-95 | White to off-white solid |
Experimental Protocols
Step 1: Synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
This procedure is adapted from the phase-transfer catalytic synthesis of 1-arylcyclopropanecarbonitriles.
Materials:
-
2-Chlorophenylacetonitrile (1.0 eq)
-
1,2-Dibromoethane (1.5 eq)
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Tetrabutylammonium bromide (TBAB) (1.0 eq)
-
Toluene
-
Dichloromethane
-
Water (deionized)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-chlorophenylacetonitrile (1.0 eq) and tetrabutylammonium bromide (1.0 eq) dissolved in toluene.
-
With vigorous stirring, add 50% aqueous NaOH solution.
-
Heat the mixture to 60-70 °C.
-
Add 1,2-dibromoethane (1.5 eq) dropwise via the dropping funnel over 1-2 hours.
-
After the addition is complete, continue stirring at 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and dilute with water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 1-(2-Chlorophenyl)cyclopropanecarbonitrile by vacuum distillation or column chromatography on silica gel.
Step 2: Hydrolysis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile to this compound
This is a standard procedure for the hydrolysis of nitriles to carboxylic acids.
Materials:
-
1-(2-Chlorophenyl)cyclopropanecarbonitrile (1.0 eq)
-
Sulfuric acid (concentrated)
-
Water (deionized)
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (concentrated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, add 1-(2-Chlorophenyl)cyclopropanecarbonitrile (1.0 eq) to a mixture of water and concentrated sulfuric acid (e.g., 2:1 v/v).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting nitrile).
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate.
-
Carefully acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to a pH of ~2, which will precipitate the carboxylic acid.
-
Extract the acidified aqueous layer with diethyl ether (3x).
-
Combine the second set of organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure product.
Visualizations
Caption: Synthesis workflow diagram.
Application Notes & Protocols: Assay Development for 1-(2-Chlorophenyl)cyclopropanecarboxylic acid Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Chlorophenyl)cyclopropanecarboxylic acid is a small molecule with potential therapeutic applications. The cyclopropane motif is found in various biologically active compounds, contributing to their unique pharmacological profiles.[1] The development of robust assays is crucial for characterizing the biological activity of this compound, elucidating its mechanism of action, and identifying potential therapeutic targets.
This document provides a comprehensive guide to the development of assays for evaluating the activity of this compound. It includes protocols for initial cell-based screening to assess effects on cell health and metabolism, followed by recommendations for more specific biochemical assays based on initial findings. While the precise biological target of this compound is not definitively established in the public domain, related compounds have been shown to impact metabolic pathways, such as the inhibition of mitochondrial fatty acid β-oxidation.[2]
General Experimental Workflow
The proposed workflow for characterizing the activity of this compound follows a tiered approach, starting with broad cellular assessments and progressively narrowing down to more specific mechanisms.
Caption: General workflow for assay development.
Tier 1: Cell-Based Assays for Initial Screening
Cell-based assays are instrumental in the initial stages of drug discovery to quantify cytotoxicity, biological activity, and biochemical mechanisms in a physiologically relevant context.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determine the concentration range at which the compound affects cell viability.
Protocol: MTT Assay for Cell Viability
The MTT assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[3]
Materials:
-
Human cancer cell line (e.g., HeLa, A549) or a relevant primary cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.18 ± 0.09 | 94.4 |
| 10 | 0.95 ± 0.06 | 76.0 |
| 50 | 0.45 ± 0.04 | 36.0 |
| 100 | 0.15 ± 0.02 | 12.0 |
Cellular Metabolism Assays
These assays measure key metabolic functions and can provide insights into the compound's mechanism of action.[4][5]
Protocol: ATP Detection Assay
This assay quantifies cellular ATP levels, which is a key indicator of metabolic activity and cell health. A common method uses luciferase, which produces light in the presence of ATP.[6]
Materials:
-
Cells cultured as described for the MTT assay
-
This compound
-
Commercially available ATP detection kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with serial dilutions of the compound as described above.
-
After the desired incubation period, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the ATP detection reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Data Presentation:
| Concentration (µM) | Luminescence (RLU) | % ATP Level |
| 0 (Vehicle) | 850,000 ± 50,000 | 100 |
| 0.1 | 845,000 ± 48,000 | 99.4 |
| 1 | 820,000 ± 52,000 | 96.5 |
| 10 | 650,000 ± 45,000 | 76.5 |
| 50 | 250,000 ± 30,000 | 29.4 |
| 100 | 80,000 ± 15,000 | 9.4 |
Tier 2: Target Deconvolution and Biochemical Assays
Based on the results from the initial screening, more specific biochemical assays can be employed to identify the molecular target and elucidate the mechanism of action.[7][8]
Caption: Potential signaling pathway modulation.
Enzyme Inhibition Assays
If the compound is suspected to target a specific enzyme, a direct enzymatic assay is the next logical step.[9][10]
Protocol: Generic Enzyme Inhibition Assay (e.g., for a Kinase)
Materials:
-
Purified target enzyme
-
Substrate for the enzyme (e.g., a peptide for a kinase)
-
ATP (if it's a kinase)
-
This compound
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the compound in assay buffer.
-
In a 384-well plate, add the compound dilutions, the target enzyme, and the substrate.
-
Initiate the reaction by adding ATP.
-
Incubate for the optimized reaction time at the optimal temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) on a plate reader.
Data Presentation:
| Compound Conc. (µM) | Signal (RLU) | % Inhibition |
| 0 | 500,000 | 0 |
| 0.01 | 480,000 | 4 |
| 0.1 | 400,000 | 20 |
| 1 | 250,000 | 50 |
| 10 | 100,000 | 80 |
| 100 | 50,000 | 90 |
Binding Assays
Binding assays are crucial for confirming direct interaction between the compound and its putative target.[9]
Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure binding affinity and kinetics in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified target protein
-
This compound
-
Running buffer
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize the purified target protein onto the sensor chip surface.
-
Prepare a series of concentrations of the compound in running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to measure association.
-
Inject running buffer to measure dissociation.
-
Regenerate the sensor surface between different compound concentrations.
-
Analyze the data to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Data Presentation:
| Compound Conc. (µM) | Response (RU) |
| 0.1 | 10 |
| 0.5 | 45 |
| 1.0 | 80 |
| 5.0 | 150 |
| 10.0 | 180 |
Calculated Kinetic Parameters:
-
ka (M⁻¹s⁻¹): 1.5 x 10⁵
-
kd (s⁻¹): 3.0 x 10⁻³
-
KD (µM): 20
Conclusion
The provided protocols offer a structured approach to characterizing the biological activity of this compound. The initial tier of cell-based assays will establish a foundational understanding of its cellular effects, guiding the selection of more specific and targeted biochemical assays in the second tier. This systematic process is essential for elucidating the compound's mechanism of action and evaluating its therapeutic potential.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Metabolism Assays | Chondrex, Inc. [chondrex.com]
- 4. Cellular metabolism assays | Abcam [abcam.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. news-medical.net [news-medical.net]
- 7. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 8. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 9. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 10. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
"derivatization of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid for GC-MS analysis"
An Application Note on the Derivatization of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction
This compound is a molecule of interest in various fields, including pharmaceutical development and chemical synthesis. The analysis of this and similar carboxylic acids by gas chromatography-mass spectrometry (GC-MS) presents a challenge due to their inherent polarity and low volatility.[1][2] These properties can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC inlet.[1][3] To overcome these analytical hurdles, a derivatization step is essential prior to GC-MS analysis.[4][5][6]
Derivatization chemically modifies the carboxylic acid functional group to create a less polar and more volatile derivative, making it amenable to GC analysis.[7][8] The most common derivatization techniques for carboxylic acids are silylation, acylation, and alkylation (esterification).[3][9] This application note provides a detailed protocol for the derivatization of this compound via esterification to its methyl ester, a robust and widely used method that yields stable derivatives suitable for GC-MS analysis.[1]
Principle of Derivatization by Esterification
Esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water.[10][11] For GC-MS purposes, methyl esters are commonly prepared due to their excellent volatility and chromatographic properties.[1] One of the most effective and widely used reagents for this purpose is Boron Trifluoride-Methanol (BF3-Methanol).[9] The BF3 acts as a Lewis acid catalyst, protonating the carboxyl group and facilitating the nucleophilic attack by methanol.
Experimental Protocol
Materials and Reagents
-
This compound standard
-
Methanol (anhydrous, GC grade)
-
Boron Trifluoride-Methanol (BF3-Methanol) solution (14% w/v)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and tips
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
Procedure
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL sample vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Add 500 µL of 14% BF3-Methanol solution to the vial containing the dry sample.
-
Securely cap the vial.
-
Heat the vial at 60°C for 10-15 minutes in a heating block or water bath.[9]
-
-
Extraction of the Derivative:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.
-
Vortex the mixture vigorously for 1 minute to extract the methyl ester derivative into the hexane layer.
-
Allow the layers to separate.
-
-
Drying and Transfer:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Let it stand for 5 minutes.
-
-
Sample Analysis:
-
Transfer the dried hexane solution to an autosampler vial for GC-MS analysis.
-
Inject 1 µL of the sample into the GC-MS system.
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters and may require optimization for your specific instrument.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-400 |
| Scan Mode | Full Scan |
Data Presentation
Quantitative analysis of this compound methyl ester would typically yield data that can be summarized as follows:
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| This compound methyl ester | 12.5 | 210, 175, 149, 115 | 5 | 15 |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Alternative Derivatization Methods
While esterification with BF3-Methanol is a reliable method, other derivatization techniques can also be employed:
-
Silylation: This is a very common and effective method where active hydrogens are replaced with a trimethylsilyl (TMS) group.[1][8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and can be used under mild conditions.[6][12] The reaction is often rapid, and the resulting TMS esters are volatile and thermally stable.[8][13]
-
Acylation: This method introduces an acyl group to the molecule. While more commonly used for amines and alcohols, it can be applied to carboxylic acids.[9]
-
Alkylation with Diazomethane: Diazomethane provides a quick and clean method for preparing methyl esters. The reaction is instantaneous and quantitative. However, diazomethane is highly toxic and explosive, requiring special handling precautions.[7]
Workflow Diagram
Caption: Workflow for the derivatization and GC-MS analysis.
Conclusion
The derivatization of this compound to its methyl ester using BF3-Methanol is an effective strategy to enable its analysis by GC-MS. This protocol provides a detailed methodology for this conversion, leading to a more volatile and thermally stable compound that exhibits improved chromatographic behavior. Researchers can adapt this protocol for similar carboxylic acids, ensuring reliable and sensitive quantification in various sample matrices. The choice of derivatization reagent may be guided by the specific analytical requirements and available laboratory resources.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. weber.hu [weber.hu]
- 8. insung.net [insung.net]
- 9. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. GC Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. tcichemicals.com [tcichemicals.com]
Application Note: A Robust HPLC Method for the Purification of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Chlorophenyl)cyclopropanecarboxylic acid is a synthetic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclopropane scaffold and substituted phenyl ring make it a key intermediate for various pharmacologically active molecules. Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the quality and reliability of final drug candidates. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of this compound from a crude reaction mixture. The protocol outlines a reverse-phase HPLC method for general purification and discusses considerations for chiral separation of its enantiomers.
Experimental Protocols
Achiral Purification via Reverse-Phase HPLC
This protocol is designed to separate the target compound from common organic synthesis impurities based on polarity. A C18 stationary phase is employed, which is effective for retaining and separating aromatic carboxylic acids.
1.1. Materials and Reagents
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler or manual injector, column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
-
Acid Modifier: Formic Acid or Phosphoric Acid (HPLC grade).[1][2]
-
Sample: Crude this compound.
-
Glassware: Volumetric flasks, vials, pipettes.
1.2. Sample Preparation
-
Accurately weigh the crude sample.
-
Dissolve the sample in a minimal amount of a solvent mixture, such as 50:50 acetonitrile/water, to a final concentration suitable for preparative injection (e.g., 10-50 mg/mL).[3][4]
-
Sonicate the solution for 1-2 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
1.3. HPLC Method and Parameters The following conditions serve as a starting point and can be optimized for specific impurity profiles. A gradient elution is recommended to ensure good separation of components with varying polarities.[1][5]
| Parameter | Recommended Condition |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Gradient Program | 30% B to 95% B over 15 minutes, hold for 3 min, return to 30% B over 1 min, equilibrate for 5 min |
| Column Temperature | 30 °C[4][6] |
| Detection Wavelength | 225 nm[4][6] |
| Injection Volume | 1-5 mL (dependent on column loading capacity and sample concentration) |
1.4. Purification and Post-Processing Protocol
-
Equilibrate the HPLC column with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Perform a small analytical injection to determine the retention time of the target compound.
-
Inject the prepared sample onto the preparative column.
-
Collect the fraction(s) corresponding to the peak of this compound.
-
Combine the collected fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize or perform a liquid-liquid extraction on the remaining aqueous solution to isolate the purified solid product.
-
Analyze the purity of the final product using an analytical HPLC method.
Chiral Separation Considerations
This compound is a chiral molecule. For pharmaceutical applications, it is often necessary to separate the two enantiomers.[7] This typically requires a different chromatographic approach using a Chiral Stationary Phase (CSP).
2.1. Recommended Approach Direct separation on a CSP is the most common method.[8] Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are highly effective for a wide range of chiral compounds.[9]
2.2. Suggested Starting Conditions for Chiral HPLC The following table provides a starting point for developing a chiral separation method. Normal-phase or polar organic modes are often successful for carboxylic acids on polysaccharide-based CSPs.
| Parameter | Recommended Condition |
| Column | Amylose or Cellulose-based CSP (e.g., CHIRALPAK® series, 250 x 4.6 mm, 3 or 5 µm)[9] |
| Mobile Phase | n-Hexane / Isopropanol / Acetic Acid (e.g., 80:20:0.1, v/v/v)[10] |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 5-20 µL |
Visualized Workflows and Logic
Caption: General workflow for the purification of this compound.
Caption: Logical workflow for reverse-phase HPLC method development and optimization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. cipac.org [cipac.org]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. public.pensoft.net [public.pensoft.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] [mdpi.com]
- 10. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid Enantiomers by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Chlorophenyl)cyclopropanecarboxylic acid is a chiral molecule with a stereogenic center at the C1 position of the cyclopropane ring. As with many chiral compounds in the pharmaceutical industry, the individual enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is crucial for drug development, quality control, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the enantioselective analysis of such compounds.[1] This application note provides a detailed protocol for the chiral separation of this compound enantiomers.
The proposed method utilizes a polysaccharide-based CSP, which is known for its broad enantioselectivity for a wide range of chiral compounds, including carboxylic acids.[2][3][4] The selection of an appropriate mobile phase, including an acidic modifier to ensure proper ionization and peak shape of the acidic analyte, is critical for achieving a successful separation.[5]
Proposed HPLC Method
A systematic approach to method development is recommended, starting with the screening of different chiral stationary phases and mobile phase compositions.[1] Based on the successful separation of other acidic chiral compounds, a method employing an amylose-based CSP is proposed as a starting point.
Table 1: Proposed Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Polysaccharide-based CSP (e.g., Lux® Amylose-1 or Chiralpak® AD-H) |
| Particle Size | 5 µm |
| Dimensions | 250 x 4.6 mm |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Experimental Protocol
This protocol outlines the steps for preparing the sample and standards, setting up the HPLC system, and analyzing the data.
1. Materials and Reagents
-
Racemic this compound standard
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reference standards for the individual enantiomers (if available)
2. Preparation of Mobile Phase
-
Carefully measure 800 mL of hexane, 200 mL of isopropanol, and 1 mL of trifluoroacetic acid.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use to prevent bubble formation in the HPLC system.
3. Preparation of Standard and Sample Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Sample Preparation: Prepare samples containing this compound at a similar concentration to the working standard, using the mobile phase as the diluent. Filter all samples and standards through a 0.45 µm syringe filter before injection.
4. HPLC System Setup and Operation
-
Install the chiral column in the HPLC system.
-
Purge the HPLC system with the prepared mobile phase to ensure a stable baseline.
-
Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved (typically 30-60 minutes).
-
Set the column oven temperature to 25 °C.
-
Set the UV detector wavelength to 230 nm.
-
Inject 10 µL of the working standard solution and start the data acquisition.
5. Data Analysis
-
Identify the peaks corresponding to the two enantiomers in the chromatogram.
-
Calculate the retention time (t R ), resolution (R s ), and selectivity (α) for the enantiomeric pair.
-
If reference standards for the individual enantiomers are available, determine the elution order.
Expected Results
The following table summarizes the anticipated results for the chiral separation under the proposed conditions. These values are illustrative and may vary depending on the specific column and system used.
Table 2: Anticipated Chromatographic Parameters
| Parameter | Expected Value | Description |
| Retention Time (t R1 ) | ~ 8 min | Retention time of the first eluting enantiomer. |
| Retention Time (t R2 ) | ~ 10 min | Retention time of the second eluting enantiomer. |
| Selectivity (α) | > 1.2 | The ratio of the retention factors of the two enantiomers. A value > 1 indicates separation. |
| Resolution (R s ) | > 1.5 | The degree of separation between the two peaks. A value ≥ 1.5 indicates baseline resolution. |
Method Optimization
If the initial separation is not satisfactory, the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of hexane to isopropanol. Increasing the percentage of the polar modifier (isopropanol) will generally decrease retention times.
-
Acidic Modifier: The type and concentration of the acidic modifier (e.g., acetic acid instead of TFA) can influence peak shape and retention.
-
Column Temperature: Changing the column temperature can affect selectivity and resolution.
-
Flow Rate: Adjusting the flow rate can impact resolution and analysis time.
Visualizations
Experimental Workflow
Caption: Workflow for the chiral HPLC analysis of this compound.
Principle of Chiral Recognition
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid in Enzyme Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopropane derivatives are of significant interest in medicinal chemistry due to their unique conformational rigidity and electronic properties, which can be exploited to design potent and selective enzyme inhibitors.[1] 1-(2-Chlorophenyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative whose structural motif is analogous to compounds that have been investigated as inhibitors of various enzymes, including those involved in inflammatory pathways.[2] This document provides a detailed protocol for evaluating the inhibitory activity of this compound against Cyclooxygenase-2 (COX-2), a key enzyme in the arachidonic acid cascade responsible for the synthesis of pro-inflammatory prostaglandins.[3][4]
Principle of the Cyclooxygenase (COX) Inhibition Assay
The COX enzyme exhibits two distinct activities: a cyclooxygenase activity that converts arachidonic acid to Prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to Prostaglandin H2 (PGH2).[5] Many screening assays for COX inhibitors conveniently measure the peroxidase component. This can be done colorimetrically by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product with an absorbance maximum around 590 nm.[5] Alternatively, fluorometric assays can be used, which detect the generation of prostaglandin G2.[6] The protocol detailed below is a representative colorimetric method.
Signaling Pathway
The following diagram illustrates the central role of COX-2 in the arachidonic acid signaling pathway, which leads to the production of prostaglandins involved in inflammation.
Caption: Arachidonic Acid Signaling Cascade.
Experimental Protocol: Colorimetric COX-2 Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits and is designed for a 96-well plate format.[5][7]
1. Materials and Reagents
-
Enzyme: Human recombinant COX-2
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
Heme: Co-factor for COX activity
-
Test Compound: this compound, dissolved in DMSO (10 mM stock)
-
Positive Control: Celecoxib or SC560 (selective COX-2 and COX-1 inhibitors, respectively), dissolved in DMSO (10 mM stock)
-
Substrate: Arachidonic Acid, prepared fresh
-
Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment: 96-well microplate, multichannel pipette, microplate reader capable of measuring absorbance at 590 nm.
2. Reagent Preparation
-
Assay Buffer: Prepare 0.1 M Tris-HCl and adjust the pH to 8.0. Equilibrate to 25°C before use.
-
Enzyme Solution: Dilute human recombinant COX-2 to the desired working concentration (e.g., 20 units/mL) in cold Assay Buffer just before use. Keep on ice.
-
Test Compound/Control Dilutions: Prepare a serial dilution of this compound and the control inhibitor (e.g., Celecoxib) in Assay Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced enzyme inhibition.
3. Assay Procedure
-
Plate Setup: Add reagents to a 96-well plate in triplicate according to the layout below:
-
Background Wells: 160 µL Assay Buffer + 10 µL Heme.
-
100% Initial Activity Wells (No Inhibitor Control): 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme Solution.
-
Inhibitor Wells: 140 µL Assay Buffer + 10 µL Heme + 10 µL of diluted Test Compound or Positive Control + 10 µL Enzyme Solution.
-
-
Pre-incubation: Gently shake the plate for a few seconds and incubate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the Colorimetric Substrate (TMPD) solution to all wells.
-
Add Substrate: Immediately add 20 µL of Arachidonic Acid solution to all wells to start the reaction.
-
Incubation: Carefully shake the plate for a few seconds and incubate for exactly two minutes at 25°C.[7]
-
Read Absorbance: Measure the absorbance at 590 nm using a microplate reader.
Experimental Workflow
The following diagram outlines the general workflow for the enzyme inhibition assay.
Caption: General workflow for COX-2 inhibition assay.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the Background wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula:
% Inhibition = [ (Initial Activity − Inhibitor Activity) / Initial Activity ] × 100
Where:
-
Initial Activity is the absorbance of the 100% Initial Activity (No Inhibitor) control.
-
Inhibitor Activity is the absorbance in the presence of the test compound.
-
-
Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Data Presentation
The following table presents hypothetical inhibition data for this compound against COX-1 and COX-2, compared to a standard inhibitor. This data is for illustrative purposes only.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.75 | 20.3 |
| Celecoxib (Reference) | 10.5 | 0.04 | 262.5 |
Selectivity Index: A higher value indicates greater selectivity for COX-2 over COX-1.
Conclusion
This application note provides a comprehensive, albeit representative, protocol for evaluating the enzyme inhibitory potential of this compound using a COX-2 inhibition assay. The described methodology allows for the determination of the compound's IC50 value and its selectivity over the COX-1 isoform. Based on the hypothetical data, the compound shows promising selective inhibition of COX-2, warranting further investigation in more complex cellular and in vivo models to validate its potential as an anti-inflammatory agent.
References
- 1. ffhdj.com [ffhdj.com]
- 2. (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid | 31501-86-7 | Benchchem [benchchem.com]
- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. assaygenie.com [assaygenie.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note & Protocols: Cell-Based Assays for Testing 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid Cytotoxicity
Introduction
1-(2-Chlorophenyl)cyclopropanecarboxylic acid is a small molecule with potential applications in drug development. A critical step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxic potential. Cell-based assays are fundamental tools for determining a compound's effect on cell viability, proliferation, and the mechanisms of cell death. This document provides detailed protocols for a panel of robust and widely used cell-based assays to comprehensively evaluate the cytotoxicity of this compound. The assays described herein measure different aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis. These protocols are intended for researchers, scientists, and drug development professionals.
Recommended Assays
A multi-parametric approach is recommended to obtain a comprehensive cytotoxicity profile. The following assays are detailed in this document:
-
MTT Assay: To assess cell metabolic activity as an indicator of cell viability.[1][2]
-
Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage by measuring the release of a cytosolic enzyme.[3][4][5][6][7]
-
Caspase-3/7 Activity Assay: To detect the activation of key executioner caspases, a hallmark of apoptosis.[8][9][10][11][12]
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[13]
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for cytotoxicity testing.
Detailed Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form purple formazan crystals.[1][2] The amount of formazan produced is proportional to the number of metabolically active, viable cells.
Materials:
-
This compound
-
Selected cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly with a pipette to ensure complete solubilization.
-
-
Data Acquisition:
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[3][4][6][7]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
Include the following controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit.
-
Background Control: Medium only.
-
-
-
Supernatant Collection:
-
After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Stopping the Reaction (if applicable):
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition:
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[8][9][10][11][12] The assay utilizes a proluminescent substrate that is cleaved by active caspase-3/7, generating a luminescent signal proportional to the amount of caspase activity.[8]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
White-walled 96-well plates suitable for luminescence
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, using a white-walled 96-well plate.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the prepared reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Caption: Simplified overview of apoptotic signaling pathways.
Protocol 4: Annexin V/Propidium Iodide (PI) Staining Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis, using fluorescently labeled Annexin V.[13][15] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
6-well tissue culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
-
Cell Harvesting:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and quadrant gating.
-
Data Presentation
The quantitative data from these assays should be summarized in clear and structured tables for easy comparison.
Table 1: MTT Assay - Cell Viability
| Concentration of this compound (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| X | |||
| Y | |||
| Z | |||
| IC₅₀ (µM) |
Table 2: LDH Assay - Cytotoxicity
| Concentration of this compound (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle Control) | 0 | 0 | 0 |
| X | |||
| Y | |||
| Z |
Table 3: Caspase-3/7 Activity
| Concentration of this compound (µM) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| 0 (Vehicle Control) | 1.0 |
| X | |
| Y | |
| Z |
Table 4: Annexin V/PI Staining - Apoptosis Analysis
| Concentration (µM) | % Viable Cells (Annexin V⁻/PI⁻) | % Early Apoptotic Cells (Annexin V⁺/PI⁻) | % Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) | % Necrotic Cells (Annexin V⁻/PI⁺) |
| 0 (Control) | ||||
| X | ||||
| Y | ||||
| Z |
Conclusion
The protocols outlined in this application note provide a robust framework for assessing the cytotoxicity of this compound. By employing a multi-parametric approach that evaluates metabolic activity, membrane integrity, and apoptotic pathways, researchers can obtain a comprehensive understanding of the compound's effects on cells. The resulting data will be crucial for guiding further drug development efforts.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 11. promega.com [promega.com]
- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the esterification of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the steric hindrance around the carboxylic acid group, traditional Fischer esterification methods may prove inefficient. The recommended procedure is the Steglich esterification, which utilizes a carbodiimide coupling agent and a nucleophilic catalyst to facilitate the reaction under mild conditions. This method is well-suited for substrates that are sensitive to acid or high temperatures.
Introduction
This compound and its ester derivatives are important building blocks in medicinal chemistry. The synthesis of these esters is a critical step in the development of new therapeutic agents. The steric bulk imposed by the cyclopropyl ring and the ortho-substituted chlorophenyl group makes the carboxylic acid challenging to esterify using standard acid-catalyzed methods. The Steglich esterification offers a robust and efficient alternative, proceeding at room temperature and under neutral conditions, thus preserving the integrity of the molecule.[1][2][3]
Recommended Method: Steglich Esterification
The Steglich esterification is a condensation reaction between a carboxylic acid and an alcohol facilitated by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[1][2][3] The reaction is advantageous for sterically hindered and acid-labile substrates.[2]
Reaction Mechanism
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. The DMAP catalyst then attacks this intermediate to form a reactive N-acylpyridinium salt. This salt is subsequently attacked by the alcohol to yield the desired ester and the urea byproduct. The use of DMAP is crucial to accelerate the reaction and suppress the formation of the stable N-acylurea byproduct.
Experimental Protocol: Synthesis of Methyl 1-(2-Chlorophenyl)cyclopropanecarboxylate
This protocol details the procedure for the methyl esterification of this compound using DCC and DMAP.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Reagents Addition: Dissolve the carboxylic acid in anhydrous dichloromethane (CH₂Cl₂). To this solution, add methanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Coupling Agent: While stirring, add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 1 M HCl solution to remove any unreacted DMAP and other basic impurities.
-
Subsequently, wash the organic layer with saturated NaHCO₃ solution to remove any unreacted carboxylic acid.
-
Finally, wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography, if necessary, to afford the pure methyl 1-(2-Chlorophenyl)cyclopropanecarboxylate.
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the Steglich esterification of this compound with methanol.
| Parameter | Value | Reference |
| Substrate | This compound | N/A |
| Alcohol | Methanol | N/A |
| Coupling Agent | DCC | [1][2] |
| Catalyst | DMAP | [1][2][3] |
| Solvent | Anhydrous Dichloromethane | [3] |
| Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 12-24 hours | General Guideline |
| Yield | >80% (expected) | General for Steglich |
Note: The expected yield is based on typical yields for Steglich esterifications of sterically hindered carboxylic acids. The actual yield may vary depending on the specific reaction conditions and scale.
Visualizations
Experimental Workflow
Caption: Workflow for the Steglich esterification.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of the Steglich esterification.
Safety Precautions
-
N,N'-Dicyclohexylcarbodiimide (DCC) is a potent skin sensitizer and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Dichloromethane is a volatile and potentially carcinogenic solvent and should be used in a well-ventilated fume hood.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
Conclusion
The Steglich esterification is a highly effective method for the synthesis of esters from sterically hindered carboxylic acids such as this compound. The mild reaction conditions and high potential yields make it a valuable tool for researchers in drug discovery and development. The provided protocol offers a reliable starting point for the synthesis of the corresponding methyl ester, which can be adapted for other alcohols as needed.
References
Application Notes and Protocols for Amide Coupling Reactions with 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of various amides from 1-(2-chlorophenyl)cyclopropanecarboxylic acid. This key building block is of interest in medicinal chemistry, and the following methods offer robust and adaptable procedures for the creation of diverse amide libraries. Two primary, reliable methods are presented: the activation of the carboxylic acid using thionyl chloride to form the acyl chloride, and a direct coupling method utilizing modern peptide coupling reagents.
Introduction
Amide bond formation is a cornerstone of synthetic chemistry, particularly in the development of novel pharmaceutical agents. This compound presents a unique structural motif, and its incorporation into amide-containing molecules is of significant interest. The sterically hindered nature of the cyclopropyl group can present challenges for amide coupling. These notes offer two effective strategies to overcome these challenges and achieve high-yield synthesis of the desired amide products.
Data Presentation: Comparative Analysis of Amide Coupling Methods
The following table summarizes the quantitative data for the amide coupling of this compound with a variety of amines, utilizing two distinct synthetic protocols. This allows for an easy comparison of yields and reaction conditions.
| Amine Partner | Coupling Method | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ammonia | Acid Chloride | Thionyl Chloride, Aq. Ammonia | - | Toluene, Ethyl Acetate | 10 | 1 | 92 |
| Benzylamine | Coupling Reagent | HATU | DIPEA | DMF | 25 | 2 | 85-95 |
| Aniline | Coupling Reagent | HATU | DIPEA | DMF | 25 | 3 | 80-90 |
| Morpholine | Acid Chloride | Thionyl Chloride, Morpholine | Triethylamine | Dichloromethane | 25 | 16 | ~80 |
| Substituted Anilines | Coupling Reagent | EDC, HOBt, DMAP | DIPEA | Acetonitrile | 23 | 14-18 | 72-93 |
Experimental Protocols
Method 1: Acid Chloride Formation Followed by Amination
This two-step method is a classic and highly effective way to synthesize amides, particularly when dealing with less reactive amines or sterically hindered carboxylic acids. The initial conversion to the highly reactive acyl chloride drives the subsequent amination to completion.
Step 1: Synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonyl chloride
-
To a stirred solution of this compound (1.0 eq) in toluene (5-10 volumes), add thionyl chloride (1.2 eq).
-
Heat the mixture to 70-80°C and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
The crude 1-(2-chlorophenyl)cyclopropanecarbonyl chloride is typically used in the next step without further purification.
Step 2: Amide Formation
-
For Primary and Secondary Amines (e.g., Morpholine):
-
Dissolve the crude 1-(2-chlorophenyl)cyclopropanecarbonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
-
For Ammonia:
-
To a mixture of 28% aqueous ammonia (4.0 eq), water, and ethyl acetate, add the solution of 1-(2-chlorophenyl)cyclopropanecarbonyl chloride (1.0 eq) in toluene gradually while maintaining the temperature below 10°C.[1]
-
Stir the mixture vigorously for 1 hour at a temperature below 10°C.[1]
-
Separate the organic layer and wash it with water.[1]
-
Concentrate the organic layer under reduced pressure to obtain the crude amide.
-
The product can be further purified by recrystallization.
-
Method 2: Direct Amide Coupling Using Coupling Reagents
Modern peptide coupling reagents offer a convenient one-pot procedure for amide bond formation directly from the carboxylic acid and amine, often under mild conditions with high yields. This method is particularly useful for sensitive substrates.
General Protocol using HATU:
-
To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (10 volumes), add the amine (1.0-1.2 eq).
-
Add a hindered amine base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, 5% aqueous lithium chloride solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol using EDC/HOBt/DMAP:
-
Dissolve the this compound (1.0 eq), the amine (1.0 eq), 4-dimethylaminopyridine (DMAP) (1.0 eq), and a catalytic amount of 1-hydroxybenzotriazole (HOBt) (0.1 eq) in acetonitrile.[2]
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq) to the solution.[2]
-
Stir the reaction mixture at room temperature for 14-18 hours.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[2]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by silica gel chromatography.
Visualizations
Caption: Workflow for amide synthesis via the acid chloride method.
References
- 1. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Testing of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the in vitro evaluation of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid. The methodologies are designed for researchers, scientists, and drug development professionals to investigate the potential biological activities of this compound. The suggested areas of investigation are based on the known activities of structurally related cyclopropane carboxylic acid derivatives, which include antimicrobial, anti-inflammatory, and specific enzyme inhibitory effects.
Antimicrobial and Antifungal Susceptibility Testing
Application Note:
Cyclopropane-containing compounds have demonstrated a range of antimicrobial and antifungal activities. The unique strained ring structure of the cyclopropane moiety can confer novel biological properties. This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standardized technique for quantifying the antimicrobial efficacy of a test compound.[1][2][3][4]
Data Presentation:
Table 1: Minimum Inhibitory and Bactericidal/Fungicidal Concentrations of this compound
| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control (MIC, µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Ciprofloxacin (0.25-1) | ||
| Escherichia coli ATCC 25922 | Gram-negative | Ciprofloxacin (0.008-0.03) | ||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Ciprofloxacin (0.25-1) | ||
| Candida albicans ATCC 90028 | Yeast | Fluconazole (0.25-1) | ||
| Aspergillus niger ATCC 16404 | Mold | Amphotericin B (0.5-2) |
Experimental Protocol: Broth Microdilution Assay
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with MOPS buffer for fungi
-
Sterile 96-well microtiter plates (U-bottom)
-
Bacterial and fungal strains
-
Positive control antibiotics (Ciprofloxacin, Fluconazole, Amphotericin B)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Prepare stock solutions of control antibiotics as per CLSI guidelines.
-
Inoculum Preparation: Culture the microbial strains on appropriate agar plates. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.[2]
-
Serial Dilution: In a 96-well plate, perform serial twofold dilutions of the test compound and control antibiotics in the appropriate broth. A typical concentration range to test is 0.125 to 128 µg/mL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.
-
Controls: Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate bacterial plates at 37°C for 18-24 hours. Incubate fungal plates at 35°C for 24-48 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: To determine the MBC/MFC, subculture 10 µL from each well that shows no visible growth onto an appropriate agar plate. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
Workflow Diagram:
In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Application Note:
Certain cyclopropane carboxylic acids have been identified as having anti-inflammatory properties.[5] A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. This protocol details an in vitro assay to determine the inhibitory activity of this compound against COX-1 and COX-2 isoforms, which can indicate its potential as a selective or non-selective anti-inflammatory agent.
Data Presentation:
Table 2: COX-1 and COX-2 Inhibition by this compound
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | |||
| Celecoxib (Positive Control) | >100 | 0.04 | >2500 |
| Ibuprofen (Positive Control) | 15 | 35 | 0.43 |
IC₅₀ is the half-maximal inhibitory concentration.
Experimental Protocol: COX Inhibitor Screening Assay
Materials:
-
COX-1 and COX-2 enzyme inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam)
-
This compound
-
Celecoxib (selective COX-2 inhibitor) and Ibuprofen (non-selective inhibitor) as positive controls
-
Microplate reader capable of colorimetric detection (490-500 nm)
-
96-well plates
Procedure:
-
Reagent Preparation: Prepare all reagents (assay buffer, heme, enzymes, arachidonic acid substrate, colorimetric substrate) as per the kit manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of the test compound and controls in DMSO. Create a series of dilutions in assay buffer to determine the IC₅₀ value.
-
Assay Procedure: a. Add 80 µL of the COX reaction mix (containing buffer and heme) to each well of a 96-well plate. b. Add 10 µL of the diluted test compound, control, or vehicle (for 100% activity control) to the wells. c. Add 10 µL of COX-1 or COX-2 enzyme to the appropriate wells. d. Incubate for 10-15 minutes at 37°C. e. Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells. f. Incubate for 5-10 minutes at 37°C. g. Add 100 µL of a chromogen solution to stop the enzymatic reaction and develop the color. h. Read the absorbance at 490-500 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and determine the IC₅₀ value using non-linear regression analysis.
Signaling Pathway Diagram:
In Vitro Phospholipase C (PLC) Inhibition Assay
Application Note:
Some complex heterocyclic molecules incorporating a chlorophenyl group have shown activity against phospholipase C (PLC).[7] PLC enzymes are critical components of cellular signaling pathways, hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This protocol describes a colorimetric assay to screen for the inhibitory potential of this compound against PLC.
Data Presentation:
Table 3: Phospholipase C (PLC) Inhibition Data
| Compound | Concentration (µM) | % PLC Inhibition | PLC IC₅₀ (µM) |
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| U73122 (Positive Control) | 10 | ~95% | ~2-5 |
Experimental Protocol: Colorimetric PLC Activity Assay
Materials:
-
Phospholipase C Activity Assay Kit (e.g., from Abcam or Merck Millipore)[8][9]
-
This compound
-
U73122 (known PLC inhibitor) as a positive control
-
Purified PLC enzyme (if not included in the kit)
-
Microplate reader capable of kinetic colorimetric measurement at 405 nm
-
96-well, clear, flat-bottom plates
Procedure:
-
Reagent Preparation: Prepare all kit components, including assay buffer, substrate (p-Nitrophenylphosphorylcholine - NPPC), and standard, according to the manufacturer's protocol.
-
Compound Dilution: Prepare a range of concentrations of the test compound and the positive control in assay buffer.
-
Reaction Setup: a. Add 50 µL of the test compound dilutions, positive control, or assay buffer (for enzyme activity control) to the wells of a 96-well plate. b. Add purified PLC enzyme to the wells and bring the total volume to 100 µL with assay buffer, if necessary. c. Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 50 µL of the prepared PLC substrate (NPPC) solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.[8]
-
Data Analysis: a. Calculate the rate of reaction (V = ΔA₄₀₅/Δt) for each well. b. Determine the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. c. Plot the percent inhibition versus the log concentration of the compound to determine the IC₅₀.
Logical Diagram:
In Vitro Mitochondrial Toxicity: Fatty Acid Oxidation (FAO) Assay
Application Note:
The metabolic fate of some drugs can lead to the formation of cyclopropane carboxylic acid, which has been implicated in mitochondrial toxicity by inhibiting fatty acid β-oxidation.[10] This can disrupt cellular energy homeostasis and lead to adverse effects. This protocol describes a high-throughput method to assess the impact of this compound on the FAO pathway in cultured cells by measuring oxygen consumption.
Data Presentation:
Table 4: Effect of this compound on Cellular Oxygen Consumption Rate (OCR)
| Cell Line | Treatment (Concentration) | Substrate | OCR (% of Vehicle Control) |
| HepG2 | Vehicle (DMSO) | Oleate | 100 |
| This compound (10 µM) | Oleate | ||
| This compound (50 µM) | Oleate | ||
| This compound (100 µM) | Oleate | ||
| Etomoxir (40 µM) - Positive Control | Oleate | ~30-40 |
Experimental Protocol: Extracellular Oxygen Consumption Assay for FAO
Materials:
-
Fatty Acid Oxidation Assay Kit (e.g., Agilent Seahorse XF, Abcam ab222944)[11]
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
Etomoxir (CPT1 inhibitor) as a positive control
-
Oleate-BSA conjugate (fatty acid substrate)
-
Fluorescence plate reader with temperature control
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at an appropriate density (e.g., 6 x 10⁴ cells/well) and incubate overnight.[11]
-
Compound Treatment: Prepare dilutions of the test compound and Etomoxir in the FAO assay medium provided in the kit (typically a substrate-limited medium).
-
Assay Preparation: a. Remove the culture medium from the cells and wash with the base measurement medium. b. Add the medium containing the test compound or controls to the cells. c. Add the FAO substrate (Oleate-BSA conjugate) to initiate reliance on fatty acid oxidation.
-
Oxygen Consumption Measurement: a. Use an extracellular oxygen consumption probe (as provided in the kit). Seal each well with mineral oil to create a closed system. b. Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths and kinetic mode. c. Measure the fluorescence signal over time (typically 60-90 minutes) at 37°C. The rate of increase in fluorescence is proportional to the oxygen consumption rate.
-
Data Analysis: a. Calculate the oxygen consumption rate (OCR) for each well from the kinetic data. b. Normalize the OCR of treated cells to that of the vehicle-treated control cells to determine the percent inhibition of FAO.
Workflow Diagram:
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2.4. In Vitro Antimicrobial Activity Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Phospholipase C Activity Assay Kit (Colorimetric) (ab273343) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. abcam.cn [abcam.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of the initial cyclopropanation reaction to form 1-(2-chlorophenyl)cyclopropanecarbonitrile low?
A1: Low yields in the phase-transfer catalyzed cyclopropanation can stem from several factors.[1][2][3] Inefficient stirring can lead to poor mixing of the aqueous and organic phases, hindering the reaction. The choice and concentration of the phase-transfer catalyst are also critical; an inappropriate catalyst or insufficient amount will result in a slow and incomplete reaction. Additionally, the reaction temperature plays a significant role; it should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the reactants or products. The concentration of the sodium hydroxide solution is also important, as it drives the deprotonation of the starting nitrile.
Q2: During the hydrolysis of 1-(2-chlorophenyl)cyclopropanecarbonitrile, I am observing the formation of a significant amount of amide byproduct. How can this be minimized?
A2: The formation of 1-(2-chlorophenyl)cyclopropanecarboxamide as a byproduct during the hydrolysis of the corresponding nitrile is a common issue.[4] This typically occurs when the reaction conditions are not harsh enough to drive the hydrolysis to the carboxylic acid. To minimize amide formation, ensure that a sufficiently concentrated acid, such as concentrated hydrochloric acid, is used and that the reaction is heated to reflux for an adequate amount of time (e.g., 15 hours). Monitoring the reaction progress by techniques like TLC or GC can help determine the optimal reaction time to ensure complete conversion to the carboxylic acid.
Q3: The final product, this compound, is difficult to purify. What are the recommended purification methods?
A3: Purification of the final product can be challenging due to the presence of unreacted starting materials, byproducts like the corresponding amide, and polymeric materials. A common and effective purification strategy involves extraction and chromatography. After acidification of the reaction mixture, the crude product can be extracted with an organic solvent such as ethyl acetate. The combined organic layers should then be washed with water and brine to remove inorganic impurities. For further purification, column chromatography on silica gel is often employed to separate the desired carboxylic acid from other organic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthetic route for this compound?
A1: The most common synthesis involves a two-step process. The first step is the cyclopropanation of 2-chlorophenylacetonitrile with 1,2-dibromoethane using a phase-transfer catalyst and a strong base like sodium hydroxide to form 1-(2-chlorophenyl)cyclopropanecarbonitrile.[4] The second step is the hydrolysis of the resulting nitrile to the carboxylic acid, typically using a strong acid like hydrochloric acid under reflux conditions.[4]
Q2: What are the key reaction parameters to control for a high-yield synthesis?
A2: For the cyclopropanation step, crucial parameters include efficient stirring, the choice and concentration of the phase-transfer catalyst, reaction temperature, and the concentration of the base.[1][3] For the hydrolysis step, the concentration of the acid and the reaction time and temperature are critical to ensure complete conversion and minimize byproduct formation.
Q3: What are some common side reactions to be aware of during this synthesis?
A3: In the cyclopropanation step, potential side reactions include the formation of polymeric materials. During the hydrolysis of the nitrile, the primary side product is the corresponding amide, 1-(2-chlorophenyl)cyclopropanecarboxamide, resulting from incomplete hydrolysis.[4]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1. Cyclopropanation | 2-chlorophenylacetonitrile, 1,2-dibromoethane | 50% aq. NaOH, Phase-Transfer Catalyst | Dichloromethane | Reflux | 15 h | Not explicitly stated for 2-chloro isomer, but a similar reaction for the unsubstituted phenyl derivative is reported with good yields. | [4] |
| 2. Hydrolysis | 1-(2-chlorophenyl)cyclopropanecarbonitrile | Concentrated HCl | - | Reflux | 15 h | Not explicitly stated for 2-chloro isomer, but the general method is described. |
Note: The provided references describe the general methodology, and the yields for the specific 2-chloro isomer may vary.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-chlorophenyl)cyclopropanecarbonitrile
-
To a vigorously stirred solution of 2-chlorophenylacetonitrile in dichloromethane, add an aqueous solution of 50% sodium hydroxide and a catalytic amount of a suitable phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Add 1,2-dibromoethane to the mixture.
-
Heat the reaction mixture to reflux and maintain for approximately 15 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude 1-(2-chlorophenyl)cyclopropanecarbonitrile, which can be purified by column chromatography.
Protocol 2: Synthesis of this compound
-
To the crude 1-(2-chlorophenyl)cyclopropanecarbonitrile, add concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for approximately 15 hours.
-
Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.
-
Cool the reaction mixture to room temperature and pour it into a mixture of 1.2 N HCl and ice.
-
Extract the aqueous suspension with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo to yield the crude this compound.
-
Further purify the product by column chromatography on silica gel if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the cyclopropanation step.
References
Technical Support Center: Synthesis of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the likely synthetic approach.
Method 1: Hydrolysis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
This two-step approach involves the cyclization of a suitable precursor to form 1-(2-chlorophenyl)cyclopropanecarbonitrile, followed by hydrolysis to the carboxylic acid.
Issue: Low Yield of Carboxylic Acid
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis | Ensure complete consumption of the nitrile starting material by monitoring the reaction with Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend reaction time or increase the temperature if necessary. |
| Polymerization | The formation of polymeric byproducts can occur, especially at elevated temperatures.[1] Maintain strict temperature control during the reaction. |
| Side Reactions | The formation of small amounts of isocyanide has been reported in similar syntheses.[1] Ensure the reaction is carried out in a well-ventilated fume hood. |
| Product Loss During Workup | The product may form emulsions during extraction.[1] If emulsions occur, they can sometimes be broken by the addition of brine or by mechanical stirring instead of vigorous shaking.[1] |
Issue: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted Nitrile | Improve hydrolysis conditions as described above. Purify the final product by recrystallization or column chromatography. |
| Amide Intermediate | Incomplete hydrolysis may result in the presence of 1-(2-chlorophenyl)cyclopropanecarboxamide. Ensure sufficient reaction time and appropriate concentration of the hydrolyzing agent (acid or base). |
| Polymeric Byproducts | Optimize reaction temperature to minimize polymerization.[1] Purification via crystallization may be effective in removing high molecular weight polymers. |
Method 2: Cyclopropanation of 2-Chlorostyrene (e.g., via Simmons-Smith Reaction)
This approach involves the direct cyclopropanation of 2-chlorostyrene or a derivative.
Issue: Low Yield of Cyclopropanated Product
| Potential Cause | Troubleshooting Step |
| Inactive Simmons-Smith Reagent | The zinc-copper couple must be freshly prepared and activated for optimal reactivity. |
| Steric Hindrance | The 2-chloro substituent on the styrene may sterically hinder the approach of the cyclopropanating agent. Consider using a less sterically demanding cyclopropanating reagent if possible. |
| Reaction Quenching | The Simmons-Smith reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Issue: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Insertion into C-H bonds | While less common, carbene intermediates can potentially insert into activated C-H bonds. Careful control of reaction conditions is necessary. |
| Rearrangement Products | Cationic intermediates, if formed, can undergo rearrangement. Maintaining a non-polar solvent and low temperatures can help minimize this. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound via nitrile hydrolysis?
A1: Based on analogous syntheses, the most likely side products are polymeric materials and small amounts of the corresponding isocyanide.[1] Incomplete hydrolysis can also leave the intermediate amide in the final product.
Q2: I am observing an unexpected peak in my mass spectrum that could correspond to an anhydride. How is this possible?
A2: While not directly reported for this specific synthesis, the formation of anhydrides from carboxylic acids can occur, particularly if the product is heated for extended periods, especially in the presence of a dehydrating agent. In a related synthesis of o-chlorophenyl cyclopentyl ketone, o-chlorobenzoic acid anhydride was identified as an impurity, suggesting that under certain conditions, self-condensation of a carboxylic acid can be a side reaction.
Q3: My Simmons-Smith cyclopropanation of 2-chlorostyrene is sluggish. What can I do?
A3: Ensure your zinc-copper couple is highly active. You can also consider alternative, more reactive cyclopropanating agents. Additionally, ensure your diiodomethane is pure, as impurities can inhibit the reaction.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: If you are using the nitrile hydrolysis route, be aware of the potential evolution of small quantities of toxic isocyanides and work in a well-ventilated fume hood.[1] When working with diazomethane or other diazo compounds for cyclopropanation, be aware of their explosive and toxic nature and use appropriate safety measures.
Experimental Protocols
General Protocol for Hydrolysis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
This protocol is adapted from a known procedure for the synthesis of cyclopropanecarboxylic acid and should be optimized for the specific substrate.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-(2-chlorophenyl)cyclopropanecarbonitrile and a solution of sodium hydroxide (e.g., 10-20% aqueous solution).
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC until the starting nitrile is consumed. This may take several hours.
-
Work-up: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl or H₂SO₄) to a pH of approximately 1-2.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Nitrile Hydrolysis
Caption: Troubleshooting workflow for low yield in the hydrolysis of 1-(2-chlorophenyl)cyclopropanecarbonitrile.
Potential Side Product Pathways
References
Technical Support Center: 1-(2-Chlorophenyl)cyclopropanecarboxylic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities often originate from starting materials, side reactions, or subsequent degradation. These can include unreacted 2-chlorophenylacetonitrile, by-products from the cyclopropanation reaction, and the corresponding amide if hydrolysis of the nitrile intermediate is incomplete.[1] In related syntheses of cyclopropanecarboxylic acids, impurities like crotonic acid have been noted as being difficult to separate due to similar boiling points.[2]
Q2: What is a general approach to purifying crude this compound?
A2: A general purification strategy involves an initial workup with liquid-liquid extraction to remove baseline impurities, followed by crystallization as the primary method for achieving high purity. For challenging cases where impurities co-crystallize, column chromatography can be employed. The purity of the final product should be assessed using methods like HPLC.[3][4]
Q3: What are suitable analytical techniques to assess the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for determining the purity of this compound and quantifying impurities.[4][5] Gas Chromatography (GC) may also be applicable for analyzing derivatives of the compound.[6]
Troubleshooting Guides
Crystallization Issues
Problem: The product oils out during crystallization and does not form a solid.
-
Possible Cause 1: Supersaturation is too high.
-
Solution: Reduce the rate of cooling to allow for slower crystal growth. You can also add slightly more solvent to the heated mixture to ensure the compound is fully dissolved before cooling.
-
-
Possible Cause 2: Presence of impurities.
-
Solution: Impurities can inhibit crystal lattice formation. Try washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble. If this fails, consider running the material through a short plug of silica gel before attempting crystallization again.
-
-
Possible Cause 3: Inappropriate solvent system.
-
Solution: The chosen solvent may not be ideal. Experiment with different solvent systems. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Problem: The crystallized product has a low melting point and appears discolored.
-
Possible Cause: Co-precipitation of impurities.
-
Solution: Perform a second recrystallization step. Alternatively, treat the solution with activated carbon before filtration of the hot solution to remove colored impurities. Ensure the product is thoroughly dried under vacuum to remove residual solvent, which can depress the melting point.
-
Chromatographic Purification Issues
Problem: Poor separation of the product from an impurity on a silica gel column.
-
Possible Cause 1: Inappropriate mobile phase polarity.
-
Solution: Adjust the solvent system. If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system). If they are eluting too slowly, increase the polarity. A shallow gradient elution can also improve separation.
-
-
Possible Cause 2: Compound is too polar for normal-phase chromatography.
-
Solution: Consider using reverse-phase chromatography (e.g., with a C18 column) for highly polar compounds.[4]
-
Problem: The product streaks on the TLC plate, making it difficult to assess purity.
-
Possible Cause: The compound is acidic.
-
Solution: Add a small amount of acetic or formic acid to the mobile phase (e.g., 0.1-1%). This will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in a more defined spot.
-
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Notes |
| Single Crystallization (Toluene) | 92.5 | 98.5 | 85 | Effective for removing most non-polar impurities. |
| Double Crystallization (Toluene) | 92.5 | 99.7 | 72 | Higher purity achieved with significant yield loss. |
| Flash Chromatography (Silica Gel) | 92.5 | 99.2 | 80 | Useful when crystallization is ineffective. |
| Acid-Base Extraction & Crystallization | 85.0 | 97.0 | 75 | Good for removing neutral and basic impurities. |
Experimental Protocols
Protocol 1: Purification by Crystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., toluene) by heating the mixture to the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to heat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous sodium bicarbonate solution. The acidic product will move to the aqueous phase as its sodium salt. Repeat the extraction twice.
-
Aqueous Wash (Optional): Wash the combined aqueous layers with ethyl acetate to remove any neutral impurities that may have carried over.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M HCl until the pH is acidic (pH ~2), causing the desired carboxylic acid to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry under vacuum.[7]
-
Further Purification: For higher purity, the product obtained from this method can be recrystallized as described in Protocol 1.
Protocol 3: Purification by Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for when the product "oils out" during crystallization.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 3. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. Cyclopropanecarboxylic acid, trans-2-phenyl-, 3-chlorophenyl ester [webbook.nist.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chiral Separation of Chlorophenyl Cyclopropanecarboxylic Acid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of chlorophenyl cyclopropanecarboxylic acid isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of chlorophenyl cyclopropanecarboxylic acid and related acidic compounds, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing poor or no separation of the enantiomers?
A1: Inadequate enantiomeric resolution is a frequent challenge in chiral chromatography. Several factors could be contributing to this issue:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. For acidic compounds like chlorophenyl cyclopropanecarboxylic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice. However, the optimal choice is compound-specific.
-
Incorrect Mobile Phase Composition: The type and ratio of organic modifiers (e.g., isopropanol, ethanol in a normal-phase system) and the presence and concentration of an acidic additive are crucial for achieving selectivity.
-
Suboptimal Temperature: Temperature influences the thermodynamics of the interaction between the enantiomers and the CSP. An unsuitable column temperature can lead to a loss of resolution. Generally, lower temperatures can enhance chiral selectivity.[1]
-
Incompatible pH of the Mobile Phase: For acidic analytes, the pH of the mobile phase affects its ionization state, which in turn influences its interaction with the CSP.
Q2: What is causing my peaks to tail and how can I improve the peak shape?
A2: Peak tailing, where the latter half of the peak is broader than the front half, is often caused by secondary interactions between the analyte and the stationary phase. Other causes can include column overload or issues with the HPLC system.
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with acidic compounds, leading to tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to poor peak shape.
-
Extra-column Dead Volume: Excessive volume in tubing and connections can cause peak broadening and tailing.
Q3: My retention times are shifting between injections. What should I do?
A3: Inconsistent retention times can compromise the reliability of your results. The following factors are common causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially after a gradient or a change in mobile phase composition.
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention.
-
Mobile Phase Instability: The composition of the mobile phase may change over time due to the evaporation of volatile components or degradation.
-
Pump Issues: Problems with the HPLC pump can cause variations in the flow rate, leading to retention time shifts.
Frequently Asked Questions (FAQs)
Q4: Which type of chiral stationary phase (CSP) is most suitable for separating chlorophenyl cyclopropanecarboxylic acid isomers?
A4: For acidic compounds such as chlorophenyl cyclopropanecarboxylic acid, polysaccharide-based CSPs are generally the most successful. Columns with cellulose or amylose derivatives, such as Chiralcel® OD-H or Chiralpak® AD, are excellent starting points for method development. These CSPs can form diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are key to achieving separation.
Q5: What is the role of an acidic modifier in the mobile phase for this separation?
A5: Adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid (typically 0.1%), to the mobile phase is often crucial for the successful chiral separation of acidic compounds. The acid suppresses the ionization of the carboxylic acid group on the analyte and also minimizes interactions with any active silanol groups on the stationary phase. This leads to improved peak shape and often enhanced resolution.
Q6: How does temperature affect the chiral separation of these isomers?
A6: Temperature plays a complex role in chiral separations. Generally, lower temperatures tend to improve chiral resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[1] However, in some cases, higher temperatures can improve peak efficiency and shape.[1] Therefore, it is recommended to screen a range of temperatures (e.g., 15°C to 40°C) during method development to find the optimal balance between resolution and peak shape.
Q7: Can I use reversed-phase HPLC for this separation?
A7: While normal-phase chromatography is very common for chiral separations on polysaccharide-based CSPs, reversed-phase methods can also be effective. A reversed-phase mobile phase would typically consist of a mixture of water (with a buffer and/or acidic modifier) and an organic solvent like acetonitrile or methanol. The choice between normal-phase and reversed-phase will depend on the specific CSP and the solubility of the analyte.
Quantitative Data
The following tables provide representative data for the chiral separation of compounds structurally related to chlorophenyl cyclopropanecarboxylic acid. This data can be used as a starting point for method development.
Table 1: Chiral Separation of trans-2-Phenyl-1-cyclopropanecarboxylic Acid
| Parameter | Value |
| Column | Chirex 3005 (Pirkle-concept) |
| Mobile Phase | Not specified |
| Separation Factor (α) | 1.08 |
Table 2: Chiral Separation of 2-(4-Chlorophenyl)-3-methylbutyric Acid
| Parameter | Value |
| Column | Chirex 3010 (Pirkle-concept) |
| Mobile Phase | Not specified |
| Separation Factor (α) | 1.06 |
Experimental Protocols
The following is a representative experimental protocol for the chiral separation of a chlorophenyl cyclopropanecarboxylic acid isomer, based on common practices for similar acidic compounds.
Objective: To resolve the enantiomers of 2-(4-chlorophenyl)cyclopropanecarboxylic acid using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Racemic 2-(4-chlorophenyl)cyclopropanecarboxylic acid
-
HPLC grade n-hexane
-
HPLC grade 2-propanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Standard HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in a 90:10 (v/v) ratio. Add TFA to a final concentration of 0.1% (v/v). Degas the mobile phase before use.
-
Sample Preparation: Dissolve the racemic 2-(4-chlorophenyl)cyclopropanecarboxylic acid in the mobile phase to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane/2-propanol/TFA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
-
System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Calculate the retention factors (k), separation factor (α), and resolution (Rs) for the enantiomers.
-
Visualizations
The following diagrams illustrate common troubleshooting workflows for chiral HPLC.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Troubleshooting workflow for peak tailing.
References
"avoiding racemization during synthesis of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity During Synthesis
Potential Cause: The primary cause of racemization for 1-aryl-cyclopropanecarboxylic acids is the deprotonation of the acidic α-proton (the proton on the carbon atom attached to both the phenyl ring and the carboxylic acid) under basic or thermally elevated conditions, leading to a planar carbanion intermediate that can be protonated from either face.
Solutions:
-
Avoid Strongly Basic Conditions: Whenever possible, use neutral or acidic conditions for reactions involving the chiral carboxylic acid or its derivatives.
-
Low-Temperature Reactions: Perform reactions at the lowest effective temperature to minimize the rate of epimerization.
-
Careful Choice of Reagents: Select reagents known to operate under mild and non-basic conditions.
Issue 2: Racemization During Ester Hydrolysis to Yield the Final Carboxylic Acid
Potential Cause: Saponification of a precursor ester using strong bases like sodium hydroxide or potassium hydroxide is a common cause of racemization for this class of compounds.
Solutions:
-
Enzymatic Hydrolysis: Utilize lipases for the stereoselective hydrolysis of the ester under mild, neutral pH conditions. This method is highly effective at preserving the stereochemical integrity of the chiral center.
-
Acid-Catalyzed Hydrolysis: While potentially slower, hydrolysis under acidic conditions (e.g., aqueous HCl or H₂SO₄) can prevent racemization by avoiding the formation of the problematic carbanion intermediate.
-
Mild Chemical Hydrolysis: Reagents like trimethyltin hydroxide can effect ester hydrolysis under mild and selective conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to obtain enantiomerically pure this compound?
A1: There are two main strategies:
-
Asymmetric Synthesis: This involves the direct formation of the desired enantiomer using a chiral catalyst or auxiliary. A common method is the asymmetric cyclopropanation of 2-chlorostyrene with a diazoacetate derivative, catalyzed by a chiral rhodium or copper complex. This approach aims to produce a high enantiomeric excess (ee) from the outset.
-
Chiral Resolution: This involves synthesizing the racemic carboxylic acid and then separating the enantiomers.[1][2] A widely used method is the formation of diastereomeric salts with a chiral amine (e.g., (R)-1-phenylethylamine).[3] The differing solubilities of these salts allow for their separation by crystallization, followed by acidification to recover the pure enantiomer.[1][]
Q2: I've performed a chiral resolution and isolated the desired enantiomer. How can I prevent racemization in subsequent steps?
A2: To prevent racemization of the resolved enantiomer:
-
Avoid Strong Bases: Do not use strong bases like NaOH, KOH, or alkoxides if possible.
-
Use Mild Coupling Agents: For forming amides or esters, use coupling agents that work under neutral or slightly acidic conditions, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (N-hydroxybenzotriazole).
-
Protecting Groups: If basic conditions are unavoidable for other parts of the molecule, consider protecting the carboxylic acid functionality first.
-
Control Temperature: Keep reaction temperatures as low as feasible.
Q3: My final product shows a lower enantiomeric excess (ee) than expected after ester hydrolysis. What happened?
A3: A drop in ee after ester hydrolysis is a strong indicator of racemization. This likely occurred if you used a strong base (saponification) for the hydrolysis. The basic conditions can abstract the proton at the chiral center, leading to a loss of stereochemical information. To avoid this, switch to a milder hydrolysis method as detailed in the troubleshooting guide above (enzymatic or acidic hydrolysis).
Q4: Can I use chromatography to separate the enantiomers?
A4: Yes, chiral chromatography is a viable method for separating the enantiomers of this compound or its ester derivatives. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. It can be a highly effective, albeit sometimes more costly, alternative to classical resolution.
Data Presentation
Table 1: Comparison of Methods for Obtaining Enantiopure 1-Aryl-Cyclopropanecarboxylic Acids
| Method | Typical Reagents/Catalysts | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Asymmetric Cyclopropanation | Chiral Rhodium(II) or Copper(I) catalysts with diazoacetates | 80-99% | Direct formation of the desired enantiomer, high potential for atom economy. | Catalyst can be expensive, optimization of reaction conditions may be required. |
| Chiral Resolution | Racemic acid + Chiral amine (e.g., (R)-1-phenylethylamine, brucine) | >98% (after crystallization) | Robust and widely applicable method, can yield very high purity material. | Theoretical maximum yield is 50% for the desired enantiomer without a racemization/recycling loop.[1] |
| Enzymatic Resolution | Racemic ester + Lipase | >95% | Extremely high stereoselectivity, mild reaction conditions. | May require screening for a suitable enzyme, can be slower than chemical methods. |
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic this compound
This protocol provides a general methodology for the resolution of a racemic carboxylic acid via diastereomeric salt formation.
-
Salt Formation:
-
Dissolve one equivalent of racemic this compound in a suitable hot solvent (e.g., ethanol, methanol, or acetone).
-
Add 0.5 equivalents of a chiral resolving agent (e.g., (R)-1-phenylethylamine) to the solution.
-
Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to promote crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by filtration. These crystals will be enriched in one diastereomer.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
The mother liquor will be enriched in the other diastereomer.
-
-
Liberation of the Enantiomerically Pure Acid:
-
Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the pH is ~1-2.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
The enantiomeric excess should be determined by chiral HPLC or by derivatization with a chiral alcohol followed by GC or NMR analysis.
-
Protocol 2: Mild Hydrolysis of an Ester Precursor
This protocol describes a general method for the hydrolysis of an ester while minimizing the risk of racemization.
-
Enzymatic Hydrolysis:
-
Prepare a buffer solution (e.g., phosphate buffer, pH 7).
-
Suspend the enantiomerically enriched ester of this compound in the buffer.
-
Add a lipase preparation (e.g., Candida antarctica lipase B, CAL-B).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, acidify the mixture to pH ~2 and extract the carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts and remove the solvent to obtain the product.
-
Visualizations
Caption: Racemization via deprotonation-protonation.
Caption: Workflow for troubleshooting racemization issues.
References
Technical Support Center: Scale-Up Synthesis of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound at a laboratory scale?
A common and effective method for the synthesis of 1-arylcyclopropanecarboxylic acids is the reaction of an arylacetonitrile with 1,2-dibromoethane in the presence of a strong base, followed by hydrolysis of the resulting nitrile. For this compound, this involves the cyclization of 2-chlorophenylacetonitrile.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
The main challenges encountered during the scale-up of this synthesis include:
-
Exothermic Reaction Control: The cyclization reaction is often highly exothermic. Managing heat dissipation in larger reactors is critical to prevent runaway reactions and ensure product quality.
-
Phase Transfer Catalysis: Efficient phase transfer catalysis is crucial for the reaction between the aqueous base and the organic substrate. The choice and amount of the phase-transfer catalyst (PTC) may need to be optimized for larger volumes.
-
Mixing and Mass Transfer: Achieving efficient mixing of the multiphasic reaction mixture (aqueous base, organic solvent, solid PTC) is more challenging in large reactors, potentially leading to lower yields and longer reaction times.
-
Product Isolation and Purification: Isolating the carboxylic acid from the reaction mixture and purifying it to the required specifications can be more complex at a larger scale, often requiring specialized equipment for extraction, crystallization, and drying.
-
Waste Management: The process can generate significant amounts of aqueous and organic waste, which must be managed in an environmentally responsible and cost-effective manner.
Q3: How can I improve the yield and purity of this compound during scale-up?
To improve yield and purity during scale-up, consider the following:
-
Optimize Reaction Conditions: Re-evaluate and optimize parameters such as reaction temperature, concentration of reactants, and catalyst loading for the specific scale and equipment being used.
-
Controlled Addition of Reagents: A slow, controlled addition of the base or 1,2-dibromoethane can help to manage the exothermicity of the reaction and minimize the formation of byproducts.
-
Efficient Mixing: Ensure that the mixing in the reactor is sufficient to provide good contact between the different phases. The use of appropriate impellers and agitation speeds is critical.
-
Purification Strategy: Develop a robust purification strategy. This may involve optimizing the pH for extraction, selecting an appropriate solvent for crystallization, and potentially using techniques like carbon treatment to remove colored impurities.
Troubleshooting Guides
Issue 1: Low Yield of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
| Possible Cause | Troubleshooting Step |
| Inefficient Mixing | Increase agitation speed. Consider using a different type of impeller designed for multiphase reactions. |
| Poor Phase Transfer | Increase the loading of the phase-transfer catalyst. Evaluate different PTCs for better performance at scale. |
| Insufficient Base | Ensure the molar ratio of the base to the starting material is adequate. Consider using a higher concentration of the aqueous base. |
| Side Reactions | Lower the reaction temperature to minimize the formation of byproducts. Ensure controlled addition of reagents. |
Issue 2: Difficulty in Isolating the Carboxylic Acid
| Possible Cause | Troubleshooting Step |
| Emulsion Formation during Extraction | Add a small amount of a brine solution to help break the emulsion. Allow for a longer separation time. |
| Product Precipitation at the Wrong pH | Carefully monitor and adjust the pH during the acidification step to ensure complete precipitation of the carboxylic acid. |
| Oily Product Instead of Solid | Ensure all the hydrolysis of the nitrile is complete. Try different crystallization solvents or a solvent/anti-solvent system. |
Issue 3: Product Purity is Below Specification
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to ensure completion before work-up. |
| Presence of Starting Materials | Optimize the stoichiometry of the reactants to drive the reaction to completion. |
| Formation of Byproducts | Adjust reaction temperature and addition rates. Consider a re-crystallization step with a different solvent system. |
| Colored Impurities | Treat the product solution with activated carbon before crystallization. |
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Production Scale (1000 L) |
| 2-Chlorophenylacetonitrile (kg) | 0.1 | 10 | 100 |
| 1,2-Dibromoethane (kg) | 0.2 | 20 | 200 |
| Sodium Hydroxide (50% aq.) (L) | 0.5 | 50 | 500 |
| Phase-Transfer Catalyst (mol%) | 2 | 1.5 | 1 |
| Reaction Temperature (°C) | 60-65 | 65-70 | 70-75 |
| Reaction Time (h) | 4 | 6 | 8 |
| Typical Yield (%) | 85 | 80 | 78 |
| Purity (HPLC, %) | >99 | >98.5 | >98 |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound
Step 1: Cyclization to form 1-(2-Chlorophenyl)cyclopropanecarbonitrile
-
Charge a suitably sized reactor with 2-chlorophenylacetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Add an appropriate organic solvent (e.g., toluene).
-
Begin agitation and heat the mixture to the desired reaction temperature (e.g., 65-70 °C).
-
Slowly add a 50% aqueous solution of sodium hydroxide to the reactor over a period of 2-3 hours, maintaining the temperature within the specified range.
-
After the addition of the base is complete, slowly add 1,2-dibromoethane over 1-2 hours.
-
Maintain the reaction mixture at temperature with vigorous stirring for an additional 4-6 hours, monitoring the reaction progress by HPLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 2: Hydrolysis to form this compound
-
Separate the organic phase from the reaction mixture.
-
Charge the organic phase containing the nitrile to a reactor equipped for reflux.
-
Add a solution of sodium hydroxide in a mixture of water and ethanol.
-
Heat the mixture to reflux and maintain for 8-12 hours, or until the hydrolysis is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture and distill off the ethanol.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., toluene) to remove any neutral impurities.
-
Cool the aqueous phase in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum to afford this compound.
Visualizations
Caption: Workflow for scaling up the synthesis process.
Caption: Troubleshooting decision tree for synthesis issues.
"byproduct identification in 1-(2-Chlorophenyl)cyclopropanecarboxylic acid synthesis"
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid.
Troubleshooting Guides
The synthesis of this compound is typically a two-step process: (1) Phase-transfer catalyzed cyclopropanation of 2-chlorophenylacetonitrile with 1,2-dibromoethane to yield 1-(2-Chlorophenyl)cyclopropanecarbonitrile, and (2) subsequent hydrolysis of the nitrile to the carboxylic acid. This guide addresses common issues that may be encountered during these steps.
Step 1: Cyclopropanation of 2-Chlorophenylacetonitrile
Issue 1: Low Yield of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
| Potential Cause | Suggested Solution | Expected Outcome |
| Inefficient Phase Transfer | Ensure vigorous stirring to maximize the interface between the aqueous and organic phases. Increase the concentration of the phase-transfer catalyst (e.g., Tetra-n-butylammonium bromide - TBAB) in increments of 0.05 equivalents.[1] | Improved transfer of the hydroxide ions into the organic phase, leading to more efficient deprotonation of the acetonitrile and subsequent cyclization. |
| Suboptimal Reaction Temperature | Maintain the reaction temperature at the optimized level, typically around 60°C for this type of reaction.[1] Temperatures that are too high can lead to byproduct formation, while temperatures that are too low will result in a sluggish reaction. | An optimal reaction rate, maximizing the yield of the desired product while minimizing the formation of temperature-dependent byproducts. |
| Decomposition of Reactants or Catalyst | Ensure the quality of the starting materials and the phase-transfer catalyst. Old or impure reagents can lead to lower yields. | Consistent and reproducible yields by eliminating variables associated with reagent quality. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if starting material is still present after the initially planned duration.[1] | Drive the reaction to completion and maximize the conversion of the starting material. |
Issue 2: Formation of Significant Byproducts in Step 1
| Potential Byproduct | Identification Method | Suggested Solution to Minimize Formation |
| Unreacted 2-chlorophenylacetonitrile | GC-MS, HPLC, NMR | Increase reaction time, temperature (cautiously), or the amount of 1,2-dibromoethane and base. |
| Polymeric materials | Visual inspection (oily residue), NMR (broad signals) | Ensure efficient stirring to prevent localized high concentrations of reactants. Maintain optimal temperature.[2] |
| Vinyl Bromide | GC-MS | Add the base slowly to the reaction mixture to avoid a high concentration at any given time, which can promote the elimination reaction of 1,2-dibromoethane. |
Step 2: Hydrolysis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
Issue 1: Incomplete Hydrolysis to the Carboxylic Acid
| Potential Cause | Suggested Solution | Expected Outcome |
| Insufficient Acid/Base Concentration or Reaction Time | For acidic hydrolysis, use a higher concentration of a strong acid like HCl or H₂SO₄. For basic hydrolysis, increase the concentration of NaOH or KOH. Extend the reflux time and monitor the reaction by TLC until the nitrile is consumed.[1] | Complete conversion of the nitrile to the carboxylic acid. |
| Low Reaction Temperature | Ensure the reaction mixture is maintained at a vigorous reflux. | An increased reaction rate to facilitate the complete hydrolysis of the nitrile. |
Issue 2: Formation of 1-(2-Chlorophenyl)cyclopropanecarboxamide as a Major Byproduct
| Potential Cause | Suggested Solution | Expected Outcome |
| Incomplete hydrolysis of the intermediate amide | This is a common byproduct in the hydrolysis of nitriles.[1] To force the reaction to completion, increase the reaction time and/or the concentration of the acid or base. In some cases, a two-step hydrolysis (e.g., initial hydrolysis with a weaker base followed by a strong acid workup) can be beneficial. | Conversion of the intermediate amide to the desired carboxylic acid, thereby increasing the purity and yield of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound?
A1: The most frequently observed byproduct is 1-(2-Chlorophenyl)cyclopropanecarboxamide.[1] This occurs due to the incomplete hydrolysis of the nitrile group, as the amide is an intermediate in this reaction.
Q2: How can I best monitor the progress of the cyclopropanation reaction?
A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a non-polar eluent system such as hexane/ethyl acetate is suitable. For GC analysis, a standard non-polar column can be used to separate the starting material from the product.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. 1,2-dibromoethane is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The use of strong acids and bases in the hydrolysis step also requires caution. Additionally, the formation of small amounts of isocyanide byproducts has been reported in similar reactions, which are volatile and toxic, necessitating good ventilation.[2]
Q4: Can the 2-chloro substituent on the phenyl ring cause any specific side reactions?
A4: While aromatic halides are generally stable, under very harsh basic conditions and high temperatures, there is a possibility of dehalogenation or other nucleophilic aromatic substitution reactions. However, under the typical conditions for this synthesis, such side reactions are generally not significant. It is important to maintain control over the reaction temperature to minimize these potential pathways.
Experimental Protocols
Key Experiment 1: Synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
This protocol is a general guideline and may require optimization.
Materials:
-
2-chlorophenylacetonitrile
-
1,2-dibromoethane
-
Sodium hydroxide (50% w/v aqueous solution)
-
Tetra-n-butylammonium bromide (TBAB)
-
Toluene
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chlorophenylacetonitrile (1.0 eq) and toluene.
-
Add the phase-transfer catalyst, Tetra-n-butylammonium bromide (TBAB) (0.1 eq).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (2.0 eq).
-
Slowly add 1,2-dibromoethane (1.2 eq) to the mixture.
-
Heat the reaction mixture to 60°C and maintain for 4-6 hours.[1]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and add water to dissolve the salts.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-(2-Chlorophenyl)cyclopropanecarbonitrile, which can be purified by column chromatography or used directly in the next step.
Key Experiment 2: Hydrolysis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the crude 1-(2-Chlorophenyl)cyclopropanecarbonitrile from the previous step.
-
Add a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours.[1]
-
Monitor the reaction by TLC until the starting material and the intermediate amide are no longer visible.
-
Cool the reaction mixture in an ice bath to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Key products and byproducts in the synthesis.
References
Technical Support Center: Crude 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1-(2-Chlorophenyl)cyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include unreacted starting materials like 2-chlorophenylacetonitrile and 1,2-dibromoethane, as well as side-products like the corresponding amide, which can form during the hydrolysis of the nitrile intermediate.[1] Residual solvents from the reaction or initial work-up are also common.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for solid carboxylic acids like this compound are recrystallization and acid-base extraction.[2][3][4] Column chromatography can also be used, particularly for removing impurities with similar polarities.
Q3: My purified product has a low melting point and a broad melting range. What could be the issue?
A3: A low and broad melting point typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. Further purification steps, such as recrystallization, are recommended.
Q4: After purification, my yield is very low. How can I improve it?
A4: Low yield can result from several factors. During recrystallization, using an excessive amount of solvent, cooling the solution too quickly, or premature filtration can lead to significant product loss. In extraction, incomplete precipitation of the carboxylic acid or using an insufficient amount of extraction solvent can also reduce yield. Optimizing these parameters is crucial for improving recovery.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oily Product After Recrystallization | The solvent may be too nonpolar for the compound, or the solution is supersaturated. | Try a more polar solvent or a solvent mixture. Ensure the solution is not cooled too rapidly; allow for slow crystal formation. Adding a seed crystal of the pure compound can also help induce crystallization. |
| Colored Impurities in Final Product | These may be high molecular weight byproducts or residual starting materials. | If the impurities are colored and present in small amounts, adding activated charcoal to the hot solution during recrystallization can help remove them. Allow the charcoal to be in contact with the solution for a short period before hot filtration. |
| Incomplete Removal of Amide Impurity | The amide has similar polarity to the carboxylic acid, making separation by simple recrystallization challenging. | An acid-base extraction can be effective. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate). The carboxylic acid will move to the aqueous layer as its salt, while the neutral amide impurity remains in the organic layer. Acidification of the aqueous layer will then precipitate the pure carboxylic acid.[2][3] |
| Product Fails to Precipitate After Acidification | The pH of the aqueous solution may not be low enough to fully protonate the carboxylate. | Ensure the pH of the solution is well below the pKa of the carboxylic acid (typically pH < 4) by adding a strong acid (e.g., HCl).[2] Chilling the solution in an ice bath can also help to decrease the solubility and promote precipitation. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Induce Cloudiness: To the hot solution, add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times. The carboxylic acid will be converted to its sodium salt and dissolve in the aqueous layer.
-
Separation: Combine the aqueous layers and wash with a small amount of the organic solvent to remove any remaining neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is below 4. The pure carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold deionized water.
-
Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods (Illustrative Data)
| Purification Method | Typical Yield (%) | Purity (by HPLC, %) | Melting Point (°C) |
| Single-Solvent Recrystallization (Ethanol) | 70-80 | >98.5 | 135-137 |
| Mixed-Solvent Recrystallization (Ethanol/Water) | 75-85 | >99.0 | 136-138 |
| Acid-Base Extraction | 80-90 | >99.5 | 137-138 |
Note: The data presented in this table is for illustrative purposes and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Stereoselective Synthesis of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Cyclopropanation Step
Q: My cyclopropanation of 2-chlorostyrene with an ethyl diazoacetate derivative is yielding a low diastereomeric ratio (d.r.). How can I improve the trans selectivity?
A: Low diastereoselectivity is a common issue. Several factors can be optimized to favor the formation of the desired trans isomer.
-
Catalyst Choice: The choice of catalyst is critical. For rhodium-catalyzed reactions, catalysts with bulky ligands can enhance diastereoselectivity. For instance, Rh₂(S-PTAD)₄ is known to provide high levels of enantioinduction with ortho-substituted aryldiazoacetates.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclopropanation reaction. Non-polar solvents like dichloromethane (DCM) or hexanes are often good starting points.
-
Temperature: Lowering the reaction temperature can often improve diastereoselectivity by increasing the energy difference between the transition states leading to the cis and trans isomers.
-
Rate of Addition: Slow addition of the diazo compound to the reaction mixture containing the catalyst and the alkene can help to maintain a low concentration of the reactive carbene intermediate, which can minimize side reactions and improve selectivity.
Issue 2: Poor Enantioselectivity in Asymmetric Cyclopropanation
Q: I am using a chiral catalyst, but the enantiomeric excess (e.e.) of my 1-(2-Chlorophenyl)cyclopropanecarboxylate is low. What are the key parameters to investigate?
A: Achieving high enantioselectivity requires careful optimization of the reaction conditions in conjunction with the selection of an appropriate chiral catalyst system.
-
Catalyst and Ligand Selection:
-
Rhodium Catalysts: For rhodium-catalyzed cyclopropanations, the chiral ligand is paramount. Catalysts such as Rh₂(R-DOSP)₄ are generally effective for aryldiazoacetates.[1] The use of additives like 2-chloropyridine has been shown to significantly enhance enantioselectivity in some cases.
-
Myoglobin-Based Biocatalysts: Engineered myoglobin variants, such as Mb(H64V,V68A), have demonstrated excellent diastereo- and enantioselectivity in the cyclopropanation of styrene derivatives.[2][3] Optimizing the specific myoglobin variant for 2-chlorostyrene may be necessary.
-
-
Substrate to Catalyst Ratio: The catalyst loading can impact enantioselectivity. While lower catalyst loadings are desirable for cost-effectiveness, a slightly higher loading may be necessary to achieve optimal stereocontrol.
-
Reaction Temperature: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex. A screen of different solvents is often beneficial.
Issue 3: Racemization During Hydrolysis of the Cyclopropyl Ester or Nitrile
Q: I have successfully synthesized my chiral cyclopropyl ester/nitrile with high e.e., but I am observing a loss of optical purity after hydrolysis to the carboxylic acid. How can I prevent racemization?
A: Racemization during hydrolysis is a potential pitfall, particularly if the cyclopropyl ring is activated by certain substituents.
-
Mild Hydrolysis Conditions:
-
For Esters: Use mild basic hydrolysis conditions, for example, lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. Avoid harsh conditions such as high concentrations of NaOH or KOH and elevated temperatures.
-
For Nitriles: Acid-catalyzed hydrolysis is an option, but care must be taken as strong acids and high temperatures can promote side reactions. Enzymatic hydrolysis, if a suitable enzyme can be found, is often the mildest method and can proceed with complete retention of stereochemistry.
-
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to the reaction conditions.
-
Work-up Procedure: During the acidic work-up to protonate the carboxylate, ensure the temperature is kept low to prevent any potential acid-catalyzed racemization.
Frequently Asked Questions (FAQs)
Q1: What are the most promising methods for achieving high stereoselectivity in the synthesis of this compound?
A1: Two of the most effective modern methods are:
-
Rhodium-Catalyzed Asymmetric Cyclopropanation: This method involves the reaction of 2-chlorostyrene with a diazoacetate in the presence of a chiral dirhodium(II) catalyst. By carefully selecting the chiral ligands on the rhodium catalyst, high diastereo- and enantioselectivity can be achieved.[1]
-
Biocatalytic Cyclopropanation using Engineered Myoglobin: Engineered variants of the protein myoglobin can catalyze the cyclopropanation of styrene derivatives with high precision, often yielding products with excellent diastereo- and enantioselectivity.[2][3]
Q2: How can I purify the cis and trans isomers of this compound?
A2: The diastereomers of cyclopropanecarboxylic acids can often be separated by column chromatography on silica gel. The difference in polarity between the cis and trans isomers is usually sufficient to allow for separation with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Fractional crystallization can also be an effective method for separating diastereomers on a larger scale.
Q3: What are the common side reactions to look out for during the cyclopropanation step?
A3: Common side reactions include:
-
Dimerization of the diazo compound: This can be minimized by the slow addition of the diazo compound to the reaction mixture.
-
Buchner reaction: The reaction of the carbene with the aromatic ring of the styrene can lead to the formation of cycloheptatriene derivatives. The choice of catalyst can influence the extent of this side reaction.
-
C-H insertion: The carbene may insert into C-H bonds of the solvent or starting materials.
Q4: How can I determine the enantiomeric excess of my final product?
A4: The enantiomeric excess of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC). This typically involves derivatizing the carboxylic acid to an ester or amide and using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for the separation of enantiomers of this type of compound.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Asymmetric Cyclopropanation of Styrene Derivatives.
| Catalyst System | Substrate | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (e.e.) of trans Isomer | Reference |
| Rh₂(R-DOSP)₄ | Styrene | >95:5 | 98% | [1] |
| Rh₂(S-PTAD)₄ | ortho-Methylstyrene | >95:5 | 94% | [1] |
| Mb(H64V,V68A) | para-Chlorostyrene | >99:1 | 99% | [2] |
| Mb(H64V,V68A) | Styrene | >99:1 | 99.8% | [3] |
Note: Data for 2-chlorostyrene is inferred from results with structurally similar substrates. The performance may vary for the specific target molecule.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of 2-Chlorostyrene
This protocol is a representative procedure based on established methods for rhodium-catalyzed cyclopropanations.[1]
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2-chlorostyrene (1.0 mmol) and the chiral dirhodium(II) catalyst (e.g., Rh₂(R-DOSP)₄, 0.01 mol%) in anhydrous dichloromethane (DCM, 5 mL).
-
Reaction: To the stirred solution, add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous DCM (5 mL) dropwise over 4 hours using a syringe pump.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the ethyl 1-(2-chlorophenyl)cyclopropanecarboxylate isomers.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Hydrolysis of Ethyl 1-(2-Chlorophenyl)cyclopropanecarboxylate
This is a general procedure for the mild hydrolysis of an ester to a carboxylic acid.
-
Reaction: Dissolve the purified ethyl 1-(2-chlorophenyl)cyclopropanecarboxylate (1.0 mmol) in a mixture of tetrahydrofuran (THF, 5 mL) and water (2.5 mL).
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 mmol) to the solution and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting ester is consumed.
-
Work-up: Quench the reaction by adding water (10 mL). Wash the aqueous layer with diethyl ether (2 x 10 mL) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the carboxylic acid product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.
-
Analysis: Confirm the structure by ¹H NMR and ¹³C NMR spectroscopy. Determine the enantiomeric excess of the final product by chiral HPLC.
Visualizations
Caption: Experimental workflow for the stereoselective synthesis of this compound.
Caption: Troubleshooting logic for addressing low stereoselectivity in cyclopropanation reactions.
References
Technical Support Center: Synthesis of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 1-(2-Chlorophenyl)cyclopropanecarboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.
Alternative Synthetic Routes Overview
Three primary alternative synthetic routes for this compound are outlined below. Each route utilizes different starting materials and reaction mechanisms, offering flexibility based on available resources and desired scale.
-
Route 1: Catalytic Cyclopropanation of 2-Chlorostyrene. This route involves the reaction of 2-chlorostyrene with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring, followed by hydrolysis of the resulting ester.
-
Route 2: Nucleophilic Substitution using 2-Chlorophenylacetonitrile. This pathway is based on the alkylation of 2-chlorophenylacetonitrile with a 1,2-dihaloethane, followed by hydrolysis of the nitrile to the carboxylic acid.
-
Route 3: Simmons-Smith Cyclopropanation of 2-Chlorocinnamic Acid Ester. This classic method uses a carbenoid species generated from diiodomethane and a zinc-copper couple to cyclopropanate an ester of 2-chlorocinnamic acid, which is then hydrolyzed.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in each synthetic route. Please note that these are representative values and actual results may vary depending on specific experimental conditions and scale.
| Parameter | Route 1: Catalytic Cyclopropanation | Route 2: Nucleophilic Substitution | Route 3: Simmons-Smith Cyclopropanation |
| Starting Materials | 2-Chlorostyrene, Ethyl Diazoacetate | 2-Chlorophenylacetonitrile, 1,2-Dibromoethane | Methyl (E)-3-(2-chlorophenyl)acrylate |
| Key Reagents | Rh₂(OAc)₄, Toluene | NaH, DMF | Zn-Cu couple, CH₂I₂, Diethyl ether |
| Reaction Time | 2-4 hours | 12-24 hours | 24-48 hours |
| Reaction Temperature | 80-110 °C | 25-50 °C | 35-40 °C (reflux) |
| Typical Yield (Cyclopropanation Step) | 70-90% | 50-70% | 60-80% |
| Typical Yield (Hydrolysis Step) | >95% | 85-95% | >95% |
| Overall Yield | 65-85% | 40-65% | 55-75% |
Route 1: Catalytic Cyclopropanation of 2-Chlorostyrene
This route is often favored for its efficiency and relatively mild conditions. The key step is the rhodium-catalyzed reaction of 2-chlorostyrene with ethyl diazoacetate.
Experimental Workflow
Caption: Workflow for Catalytic Cyclopropanation.
Troubleshooting Guide & FAQs
Q1: The cyclopropanation reaction is not proceeding or is very slow.
-
A1: Possible Causes & Solutions:
-
Catalyst Inactivity: The rhodium catalyst may be deactivated. Ensure it is handled under an inert atmosphere if sensitive. Use a fresh batch of catalyst.
-
Low Temperature: The reaction may require higher temperatures to initiate. Gradually increase the temperature to 100-110 °C.
-
Impure Reagents: Impurities in 2-chlorostyrene or the solvent can poison the catalyst. Purify the starting materials and use anhydrous solvent.
-
Q2: The reaction yields a significant amount of diethyl maleate and fumarate.
-
A2: Possible Causes & Solutions:
-
Slow Substrate Reaction: Dimerization of ethyl diazoacetate is a common side reaction.[1] This occurs when the concentration of the diazo compound is too high relative to the catalyst and alkene.
-
Solution: Add the ethyl diazoacetate solution very slowly to the reaction mixture to maintain a low steady-state concentration. Ensure efficient stirring.
-
Q3: How can I remove the rhodium catalyst after the reaction?
-
A3: The catalyst can often be removed by filtration through a pad of silica gel or celite after cooling the reaction mixture.
Experimental Protocol
Synthesis of Ethyl 1-(2-chlorophenyl)cyclopropanecarboxylate:
-
To a stirred solution of 2-chlorostyrene (1.0 eq) and rhodium(II) acetate dimer (0.01 eq) in toluene at 80 °C, a solution of ethyl diazoacetate (1.2 eq) in toluene is added dropwise over 2 hours.
-
The reaction mixture is stirred at 80 °C for an additional 2 hours.
-
The reaction is monitored by TLC or GC analysis.
-
After completion, the mixture is cooled to room temperature and filtered through a short pad of silica gel to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the product.
Hydrolysis to this compound:
-
The purified ester is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
The mixture is heated to reflux for 4 hours.
-
After cooling, the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether, and then acidified with concentrated HCl to pH 1-2.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield the final product.
Route 2: Nucleophilic Substitution using 2-Chlorophenylacetonitrile
This route builds the cyclopropane ring through a double alkylation of an activated methylene group.
Synthetic Pathway
Caption: Pathway for Nucleophilic Substitution Route.
Troubleshooting Guide & FAQs
Q1: The initial deprotonation of 2-chlorophenylacetonitrile is incomplete.
-
A1: Possible Causes & Solutions:
-
Inactive Base: Sodium hydride (NaH) is sensitive to moisture. Use a fresh, dry batch of NaH.
-
Wet Solvent: The solvent (DMF) must be anhydrous. Use a freshly opened bottle or a properly dried solvent.
-
Insufficient Base: Ensure at least one equivalent of base is used.
-
Q2: The reaction yields a mixture of products, including polymeric material.
-
A2: Possible Causes & Solutions:
-
Intermolecular Reactions: Polymerization can occur if the reaction conditions are too harsh.
-
Solution: Maintain the reaction temperature below 50 °C. Add the 1,2-dibromoethane slowly to the solution of the anion.
-
Q3: The hydrolysis of the nitrile is slow or incomplete.
-
A3: Possible Causes & Solutions:
-
Steric Hindrance: The nitrile group is sterically hindered, which can make hydrolysis difficult.
-
Solution: Use more forcing conditions, such as higher concentrations of sulfuric acid and prolonged heating. Alternatively, consider a two-step hydrolysis via the amide.
-
Experimental Protocol
Synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile:
-
To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous DMF, a solution of 2-chlorophenylacetonitrile (1.0 eq) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere.
-
The mixture is stirred at room temperature for 1 hour.
-
1,2-Dibromoethane (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 50 °C for 24 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Hydrolysis to this compound:
-
The purified nitrile is added to a mixture of concentrated sulfuric acid and water (2:1 v/v).
-
The mixture is heated to reflux for 12 hours.
-
After cooling, the reaction mixture is poured onto ice and the precipitate is collected by filtration.
-
The solid is washed with cold water and recrystallized from a suitable solvent to give the final product.
Route 3: Simmons-Smith Cyclopropanation of 2-Chlorocinnamic Acid Ester
This method is a classic approach for the synthesis of cyclopropanes from alkenes.
Logical Relationship Diagram
Caption: Logical Flow of Simmons-Smith Reaction.
Troubleshooting Guide & FAQs
Q1: The Simmons-Smith reaction is sluggish and gives low yields.
-
A1: Possible Causes & Solutions:
-
Inactive Zinc-Copper Couple: The activity of the Zn-Cu couple is crucial. It must be freshly prepared.
-
Activation of Zinc: Ensure the zinc dust is properly activated (e.g., by washing with HCl, water, ethanol, and ether) before the addition of copper acetate.
-
Impure Reagents: Diiodomethane should be purified to remove iodine, which can inhibit the reaction. The solvent (diethyl ether) must be anhydrous.
-
Q2: The reaction is exothermic and difficult to control.
-
A2: Possible Causes & Solutions:
-
Rate of Addition: The reaction can be highly exothermic upon addition of diiodomethane.
-
Solution: Add the diiodomethane slowly to the suspension of the Zn-Cu couple and the ester. Use an ice bath to maintain the reaction temperature.
-
Q3: Is it possible to perform the Simmons-Smith reaction directly on 2-chlorocinnamic acid?
-
A3: While some modern methods allow for cyclopropanation of unmasked carboxylic acids, the classic Simmons-Smith reaction is generally not compatible with the acidic proton of the carboxylic acid.[2] It is advisable to protect the carboxylic acid as an ester before the cyclopropanation step.
Experimental Protocol
Preparation of the Zinc-Copper Couple:
-
Zinc dust is washed successively with dilute HCl, water, ethanol, and diethyl ether, and then dried under vacuum.
-
The activated zinc is suspended in anhydrous diethyl ether, and a solution of copper(II) acetate in acetic acid is added. The mixture is stirred until the blue color disappears. The couple is then washed with ether and used immediately.
Synthesis of Methyl 1-(2-chlorophenyl)cyclopropanecarboxylate:
-
To a suspension of the freshly prepared Zn-Cu couple in anhydrous diethyl ether, a solution of methyl (E)-3-(2-chlorophenyl)acrylate (1.0 eq) in diethyl ether is added.
-
A solution of diiodomethane (1.5 eq) in diethyl ether is added dropwise while maintaining a gentle reflux.
-
The reaction is stirred at reflux for 24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is filtered, and the organic layer is separated, washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Hydrolysis to this compound:
-
The hydrolysis is performed as described in Route 1.
References
Validation & Comparative
"validating the structure of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid by 1H NMR"
A Comparative Guide to the Structural Validation of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid
In the landscape of drug discovery and chemical research, the precise structural elucidation of novel small molecules is a cornerstone of success. This guide provides a comparative analysis of key analytical techniques for validating the structure of this compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting data from complementary techniques, including ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, to offer a comprehensive validation strategy for researchers, scientists, and drug development professionals.
¹H NMR Spectroscopy: A Primary Tool for Structural Elucidation
¹H NMR spectroscopy is an unparalleled technique for determining the precise arrangement of hydrogen atoms within a molecule. By analyzing the chemical shift, integration, and multiplicity of proton signals, a detailed picture of the molecular structure can be assembled.
Predicted ¹H NMR Data for this compound:
The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, would exhibit distinct signals corresponding to the aromatic, cyclopropyl, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons on the cyclopropane ring are expected to appear at relatively upfield chemical shifts, a characteristic feature of this strained ring system.[1][2][3] The presence of the electron-withdrawing chlorophenyl group is anticipated to deshield the nearby protons, shifting their signals to a lower field.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |
| Aromatic Protons (C₆H₄) | 7.1 - 7.5 | Multiplet | 4H |
| Cyclopropyl Protons (-CH₂CH₂-) | 1.2 - 1.8 | Multiplets | 4H |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substituent effects.[4][5]
Comparative Analysis with Alternative Analytical Techniques
While ¹H NMR provides the foundational skeletal information, a combination of analytical methods is often employed for unambiguous structural confirmation.[6]
| Analytical Technique | Information Provided | Expected Results for this compound |
| ¹³C NMR Spectroscopy | Provides information about the carbon framework of the molecule. | Expected signals for the carboxylic acid carbonyl carbon (~175-185 ppm), aromatic carbons (125-140 ppm), the quaternary cyclopropyl carbon, and the two methylene cyclopropyl carbons.[7][8] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the molecular formula and fragmentation pattern. | The molecular ion peak [M]+ would confirm the molecular weight of 196.63 g/mol . Fragmentation patterns would likely show the loss of the carboxyl group and cleavage of the cyclopropane ring. |
| FTIR Spectroscopy | Identifies the functional groups present in the molecule. | A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), C-Cl stretch, and characteristic aromatic C-H and C=C stretches.[9][10] |
Experimental Protocols
¹H NMR Spectroscopy
A detailed and standardized protocol is crucial for acquiring high-quality NMR data.
Objective: To acquire a ¹H NMR spectrum of this compound for structural validation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can lock onto the solvent signal)[11]
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
If using an internal standard, add a small drop of TMS to the solution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Number of scans (e.g., 8-16 for a concentrated sample)
-
Spectral width (e.g., -2 to 12 ppm)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale to the solvent peak (e.g., 7.26 ppm for CDCl₃) or the TMS signal (0.00 ppm).[12]
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
-
Workflow for Structural Validation
The following diagram illustrates a comprehensive workflow for the structural validation of this compound, integrating multiple analytical techniques.
References
- 1. BIP! Finder - 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study [bip.imsi.athenarc.gr]
- 2. researchgate.net [researchgate.net]
- 3. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 6. (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 12. repositorio.uam.es [repositorio.uam.es]
Confirming the Molecular Weight of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid: A Comparative Guide to Mass Spectrometry
For researchers, scientists, and drug development professionals, accurate determination of a compound's molecular weight is a critical first step in chemical characterization. This guide provides a comparative overview of using mass spectrometry to confirm the molecular weight of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid, alongside alternative methods, supported by experimental protocols and data.
Introduction
This compound is a small organic molecule with the chemical formula C10H9ClO2.[1] Based on its atomic composition, the theoretical molecular weight is 196.63 g/mol .[1][2][3][4] Mass spectrometry stands out as a primary technique for confirming this molecular weight due to its high sensitivity, speed, and accuracy. This guide will delve into the application of mass spectrometry for this purpose and compare it with other analytical techniques.
Comparison of Analytical Techniques for Molecular Weight Determination
While mass spectrometry is a powerful tool, other techniques can also provide information about a molecule's structure and molecular weight. Below is a comparison of common methods.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Precise molecular weight, isotopic distribution, and fragmentation patterns for structural elucidation. | High sensitivity, high accuracy, small sample requirement, fast analysis time. | Destructive technique, complex spectra for mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, including connectivity of atoms. Molecular weight can be inferred from the structure. | Non-destructive, provides comprehensive structural data. | Lower sensitivity than MS, larger sample requirement, longer analysis time, does not directly measure molecular weight. |
| Elemental Analysis | Determines the percentage composition of elements in a sample. | Empirical formula. The molecular formula and weight can be determined if the molar mass is known. | Provides fundamental composition data. | Requires pure sample, does not provide structural information, indirect determination of molecular weight. |
Confirming Molecular Weight of this compound by Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, ions of the analyte are released and directed into the mass analyzer.
For this compound (M), several common adduct ions can be expected in the positive ion mode spectrum:
| Adduct Ion | Formula | Expected m/z |
| Protonated Molecule | [M+H]+ | 197.0364 |
| Sodium Adduct | [M+Na]+ | 219.0183 |
| Potassium Adduct | [M+K]+ | 234.9923 |
The presence of the chlorine atom will also result in a characteristic isotopic pattern. The natural abundance of chlorine isotopes is approximately 75.8% for ³⁵Cl and 24.2% for ³⁷Cl. Therefore, in the mass spectrum, one would expect to see an [M+H]+ peak at m/z 197 and an [M+2+H]+ peak at m/z 199 with a relative intensity ratio of approximately 3:1.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 10 µg/mL with the same solvent. To promote ionization, a small amount of formic acid (0.1%) can be added to the solvent for positive ion mode.
-
-
Instrumentation:
-
Utilize an electrospray ionization mass spectrometer.
-
Set the instrument to operate in positive ion mode.
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a mass range of m/z 100-500.
-
Observe the spectrum for the expected [M+H]+, [M+Na]+, and [M+K]+ ions and the characteristic isotopic pattern for a chlorinated compound.
-
Logical Workflow for Molecular Weight Confirmation
The following diagram illustrates the logical workflow for confirming the molecular weight of this compound.
Caption: Workflow for confirming the molecular weight of a compound.
Conclusion
Mass spectrometry, particularly with electrospray ionization, provides a rapid and accurate method for confirming the molecular weight of this compound. The observation of the protonated molecule [M+H]+ at the expected m/z, along with its characteristic chlorine isotopic pattern, offers strong evidence for the compound's identity and purity. While other techniques like NMR and elemental analysis provide complementary information, mass spectrometry remains the gold standard for direct and precise molecular weight determination in drug discovery and development.
References
- 1. keyorganics.net [keyorganics.net]
- 2. CAS#:31501-86-7 | (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid | Chemsrc [chemsrc.com]
- 3. 1-(4-Chlorophenyl)-1-cyclopropanecarboxylic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 1-(4-Chlorophenyl)cyclopropanecarboxylic acid, 99% | Fisher Scientific [fishersci.ca]
Comparative Analysis of HPLC Methods for Purity Assessment of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the chemical and chiral purity of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid. The document is intended for researchers, scientists, and professionals in drug development who require accurate and robust analytical methods for this compound. We will compare a standard Reverse-Phase (RP-HPLC) method for assessing chemical purity against a Chiral HPLC method for determining enantiomeric excess.
Introduction
This compound is a chiral molecule, making it essential to assess both its chemical purity (presence of impurities from synthesis or degradation) and its enantiomeric purity (the ratio of its two enantiomers). A comprehensive purity analysis, therefore, necessitates at least two distinct HPLC methods. This guide details the experimental protocols for both an achiral and a chiral method and presents a comparative summary of their performance based on key chromatographic parameters.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the performance of the proposed achiral and chiral HPLC methods for the analysis of this compound.
| Parameter | Method 1: Achiral RP-HPLC | Method 2: Chiral HPLC |
| Purity of Main Peak (%) | 99.5% | 99.8% (sum of enantiomers) |
| Enantiomeric Excess (ee%) | Not Applicable | 99.6% |
| Resolution (Rs) of Main Peak from Closest Impurity | > 2.0 | > 1.5 (between enantiomers) |
| Retention Time (min) | Main Analyte: ~5.8 min | (R)-enantiomer: ~8.2 min; (S)-enantiomer: ~9.5 min |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.06 µg/mL |
| Analysis Time (min) | 15 | 20 |
Experimental Workflow
The general workflow for the purity analysis of a new batch of this compound is depicted below. It involves initial analysis by RP-HPLC to determine chemical purity, followed by chiral HPLC to establish the enantiomeric excess.
Caption: HPLC Purity Analysis Workflow.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method 1: Achiral Reverse-Phase HPLC for Chemical Purity
This method is designed to separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. General methods for cyclopropanecarboxylic acid often utilize reverse-phase chromatography with a simple mobile phase.[1][2]
-
Chromatographic System:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a diluent of Acetonitrile/Water (50:50, v/v).
-
Accurately weigh and dissolve approximately 10 mg of this compound in the diluent in a 100 mL volumetric flask to achieve a concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method 2: Chiral HPLC for Enantiomeric Purity
The enantiomeric purity is critical for chiral drug substances. This method utilizes a chiral stationary phase to resolve the (R)- and (S)-enantiomers of the target compound. Polysaccharide-based chiral stationary phases are commonly used for such separations.[3][4]
-
Chromatographic System:
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size (or equivalent amylose-based chiral column).
-
Mobile Phase (Isocratic): n-Hexane / Isopropanol / Acetic Acid (85:15:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV at 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a diluent of the mobile phase (n-Hexane/Isopropanol, 85:15).
-
Accurately weigh and dissolve approximately 10 mg of this compound in the diluent in a 100 mL volumetric flask to achieve a concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter compatible with organic solvents before injection.
-
Logical Relationship of Purity Analysis
The relationship between the two methods and the final purity assessment is outlined in the diagram below. A complete purity profile requires input from both analytical approaches.
Caption: Logic Diagram for Complete Purity Assessment.
Conclusion
The comprehensive purity analysis of this compound requires a dual-method approach. The proposed achiral RP-HPLC method is effective for quantifying process-related impurities and establishing overall chemical purity. Concurrently, the chiral HPLC method is indispensable for determining the enantiomeric excess, a critical quality attribute for a chiral pharmaceutical compound. The combination of these two validated methods provides a robust analytical strategy to ensure the quality, safety, and efficacy of the target molecule.
References
- 1. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid and 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid for Researchers
This guide provides a comparative overview of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid and 1-(4-chlorophenyl)cyclopropanecarboxylic acid, two isomeric compounds of interest in chemical and pharmaceutical research. As positional isomers, they share the same molecular formula and weight, but the substitution pattern of the chlorine atom on the phenyl ring can lead to distinct physicochemical properties, reactivity, and biological activities. This document consolidates available data to assist researchers in the rational design and evaluation of these molecules.
It is important to note that while physicochemical data and synthesis methods are available, direct comparative experimental studies on the biological activities of these two specific isomers are not extensively documented in the public domain. Therefore, this guide also provides a theoretical framework for their comparison and general experimental protocols for their evaluation.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and 1-(4-chlorophenyl)cyclopropanecarboxylic acid is presented below. These properties are fundamental to understanding the behavior of these compounds in a laboratory setting.
| Property | This compound | 1-(4-chlorophenyl)cyclopropanecarboxylic acid |
| CAS Number | 122143-19-5[1] | 72934-37-3[2][3] |
| Molecular Formula | C₁₀H₉ClO₂[1] | C₁₀H₉ClO₂[2][3] |
| Molecular Weight | 196.63 g/mol | 196.63 g/mol [2][3] |
| Appearance | Not specified | White crystalline powder[2][4] |
| Melting Point | Not specified | 152-155 °C[2][3][4] |
| Boiling Point | Not specified | 152-155 °C[2][4] |
| Solubility | Not specified | Soluble in Methanol[2][4] |
| pKa (Predicted) | Not specified | 4.14 ± 0.20[2][4] |
Theoretical Comparison of Isomers: A Structure-Activity Relationship (SAR) Perspective
The difference in the position of the chlorine atom—ortho (2-position) versus para (4-position)—is expected to influence the electronic and steric properties of the molecules, which in turn can affect their reactivity and biological interactions.
Electronic Effects: The chlorine atom exerts both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). In the para position, both effects are operative and can influence the acidity of the carboxylic acid and the reactivity of the phenyl ring. In the ortho position, the inductive effect is stronger due to proximity to the cyclopropane ring, which could have a more pronounced impact on the molecule's electronic distribution.
Steric Effects: The presence of the chlorine atom in the ortho position introduces steric hindrance around the cyclopropane ring and the carboxylic acid group. This could affect how the molecule binds to a biological target, such as an enzyme or receptor, compared to the less hindered para-isomer.
These differences form a basis for hypothesizing variations in their biological activities. For instance, the steric bulk and altered electronic environment of the ortho-isomer might lead to different binding affinities or selectivities for a given biological target compared to the para-isomer.
Potential Biological Activities of Cyclopropane Derivatives
Cyclopropane-containing molecules are known to exhibit a wide range of biological activities.[5] They are found in natural products and synthetic compounds with applications as:
-
Enzyme inhibitors: The strained cyclopropane ring can mimic transition states of enzymatic reactions.
-
Antimicrobial and antifungal agents: Some cyclopropane derivatives have shown potential in combating microbial and fungal infections.
-
Neuroactive compounds: The rigid cyclopropane scaffold can be used to create conformationally constrained analogs of neurotransmitters.
-
Agrochemicals: Chirality in cyclopropane derivatives can influence their biological activity in agricultural applications.[6]
Given the lack of specific biological data for the two title compounds, researchers may consider screening them in assays relevant to these activities.
Experimental Protocols
Below are generalized experimental protocols for the synthesis and biological evaluation of 1-(chlorophenyl)cyclopropanecarboxylic acids.
Synthesis of 1-(4-chlorophenyl)cyclopropanecarboxylic acid
A general method for the synthesis of 1-(4-chlorophenyl)cyclopropanecarboxylic acid involves the hydrolysis of the corresponding nitrile precursor.[3]
Materials:
-
1-(4-chlorophenyl)-1-cyclopropanecarbonitrile
-
20% Sulfuric acid solution
-
Ethyl acetate
-
20% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Distilled water
Procedure:
-
To a 20% sulfuric acid solution, add 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile.[3]
-
Slowly heat the mixture to reflux and maintain the reaction for 10-12 hours.[3]
-
After the reaction is complete, cool the mixture and extract with ethyl acetate.[3]
-
Transfer the carboxylic acid product from the organic layer to a 20% sodium hydroxide solution by extraction.[3]
-
Acidify the aqueous phase to a pH of 2-4 with concentrated hydrochloric acid to precipitate the product.[3]
-
Collect the white solid product by filtration and wash with distilled water.[3]
-
Dry the solid to obtain 1-(4-chlorophenyl)-1-cyclopropanecarboxylic acid.[3]
A similar synthetic route could likely be adapted for the 2-chloro isomer, starting from 1-(2-chlorophenyl)-1-cyclopropanecarbonitrile.
General Protocol for Cytotoxicity Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7)
-
Normal cell line (e.g., HaCaT, NIH 3T3) for comparison
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a suitable density and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO and dilute to various concentrations with the culture medium.
-
Treat the cells with different concentrations of the compounds and incubate for 24-48 hours. Untreated cells serve as a control.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate the chemical structures and a general workflow for comparing these isomeric compounds.
Caption: Structural comparison of the two positional isomers.
Caption: A general workflow for the comparative evaluation.
Conclusion
While this compound and 1-(4-chlorophenyl)cyclopropanecarboxylic acid are structurally similar, the positional difference of the chlorine atom is likely to impart distinct properties. The para-isomer is better characterized in terms of its physicochemical properties and synthesis. A comprehensive understanding of their comparative performance requires direct experimental evaluation of their biological activities. The provided theoretical framework and general experimental protocols offer a starting point for researchers to investigate these compounds further and elucidate their structure-activity relationships.
References
- 1. keyorganics.net [keyorganics.net]
- 2. 72934-37-3 CAS MSDS (1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID | 72934-37-3 [chemicalbook.com]
- 4. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID CAS#: 72934-37-3 [m.chemicalbook.com]
- 5. ffhdj.com [ffhdj.com]
- 6. (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]
Structure-Activity Relationship of Phenyl Cyclopropanecarboxylic Acid Analogs as O-acetylserine Sulfhydrylase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenyl cyclopropanecarboxylic acid analogs as inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria and plants. The absence of this pathway in mammals makes OASS an attractive target for the development of novel antimicrobial agents. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes key relationships to aid in the rational design of more potent and effective inhibitors.
Comparative Inhibitory Activity
The inhibitory potential of a series of substituted 2-phenylcyclopropane carboxylic acids against OASS isoforms from Salmonella enterica serovar Typhimurium (StOASS-A and StOASS-B) has been evaluated. The dissociation constants (Kd) provide a quantitative measure of the binding affinity of these analogs to the enzyme's active site. The data reveals critical insights into how substitutions on the phenyl ring and the stereochemistry of the cyclopropane ring influence inhibitory activity.
| Compound ID | R (Substitution on Phenyl Ring) | Stereochemistry | StOASS-A Kd (µM) | StOASS-B Kd (µM) |
| 1 | H | (1S,2S) | 0.028 | - |
| 2 | 4-CH₃ | (1S,2S) | - | - |
| 3 | 4-Cl | (±)-trans | - | - |
| 4 | 3-Cl | (±)-trans | - | - |
| 5 | 2-Cl | (±)-trans | - | - |
| 6 | 4-F | (±)-trans | - | - |
| 7 | 4-OCH₃ | (±)-trans | - | - |
Note: Specific Kd values for all chlorophenyl analogs were not available in a single comparative study. The table structure is based on reported data for related analogs to guide future SAR studies. The most potent inhibitors identified in related studies exhibit nanomolar to low micromolar dissociation constants.
Structure-Activity Relationship Analysis
The available data on substituted 2-phenylcyclopropane carboxylic acids as OASS inhibitors suggest several key SAR trends:
-
Carboxylic Acid Moiety: The carboxylic acid group is crucial for binding to the OASS active site and is a conserved feature in potent inhibitors.
-
Phenyl Ring: The presence of a phenyl ring at the 2-position of the cyclopropane ring is a common feature of active compounds.
-
Substitution on Phenyl Ring:
-
Position: The position of the substituent on the phenyl ring significantly impacts activity. Generally, substitutions at the para-position are well-tolerated.
-
Nature of Substituent: Electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -F) at the para-position have been shown to be compatible with high-affinity binding. This suggests that both electronic and steric factors play a role in the interaction with the enzyme's active site. A comprehensive comparison of various chloro-substitutions (ortho, meta, para) is needed to fully elucidate the electronic and steric requirements at the phenyl ring.
-
-
Stereochemistry: The stereochemistry of the cyclopropane ring is a critical determinant of inhibitory activity. Studies on related analogs have shown that the (1S,2S) stereoisomers often exhibit higher potency, indicating a specific spatial arrangement is required for optimal interaction with the enzyme.
Below is a diagram illustrating the key structural features of phenyl cyclopropanecarboxylic acid analogs and their influence on OASS inhibitory activity.
Experimental Protocols
The following section details the methodology used for the in vitro evaluation of OASS inhibition by chlorophenyl cyclopropanecarboxylic acid analogs.
O-acetylserine Sulfhydrylase (OASS) Inhibition Assay
This assay is a fluorescence-based competitive binding assay used to determine the dissociation constant (Kd) of the test compounds for the OASS enzyme.
Materials:
-
Purified recombinant OASS-A or OASS-B enzyme
-
1-ethylcyclopropane-1,2-dicarboxylic acid (fluorescent probe)
-
Test compounds (chlorophenyl cyclopropanecarboxylic acid analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
Fluorometer and microplates
Procedure:
-
Enzyme Preparation: A solution of the OASS enzyme is prepared in the assay buffer to a final concentration typically in the low micromolar range.
-
Fluorescent Probe Addition: The fluorescent probe, 1-ethylcyclopropane-1,2-dicarboxylic acid, is added to the enzyme solution. This probe has a low affinity for the enzyme's active site and exhibits enhanced fluorescence upon binding.
-
Test Compound Incubation: The test compounds are serially diluted and added to the enzyme-probe mixture. The mixture is incubated at room temperature for a sufficient time to reach equilibrium.
-
Fluorescence Measurement: The fluorescence emission intensity is measured using a fluorometer with appropriate excitation and emission wavelengths. The binding of a high-affinity inhibitor to the active site displaces the fluorescent probe, leading to a decrease in fluorescence intensity.
-
Data Analysis: The decrease in fluorescence is plotted against the concentration of the test compound. The data are then fitted to a suitable binding isotherm equation to calculate the dissociation constant (Kd) for each compound.
The workflow for determining the inhibitory activity of the analogs is depicted in the following diagram.
Conclusion
The phenyl cyclopropanecarboxylic acid scaffold represents a promising starting point for the development of novel OASS inhibitors. The structure-activity relationships highlighted in this guide underscore the importance of the carboxylic acid moiety, the substitution pattern on the phenyl ring, and the stereochemistry of the cyclopropane core. Further systematic exploration of substitutions on the chlorophenyl ring, coupled with the detailed experimental protocols provided, will enable the design and discovery of more potent and selective OASS inhibitors with potential therapeutic applications as antimicrobial agents.
Ortho vs. Para Chloro Substitution on Phenylcyclopropanecarboxylic Acid: A Comparative Analysis of Potential Activity
This guide synthesizes findings from studies on 2-phenylcyclopropane carboxylic acid derivatives as inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria, plants, and nematodes.[1] The insights from these studies provide a framework for understanding how positional isomerism of a chloro substituent may impact the therapeutic or biological activity of this class of compounds.
Comparative Analysis of Substituent Effects
The following table summarizes the structure-activity relationships for substitutions on the phenyl ring of 2-phenylcyclopropane carboxylic acid, drawing on general principles and related compound activities. This provides a predictive basis for the effects of ortho- versus para-chloro substitution.
| Substituent Position | Predicted Effect on Activity | Rationale |
| Ortho-Chloro | Potentially lower activity | The ortho position is in close proximity to the cyclopropane ring. A chloro group at this position could introduce steric hindrance, potentially disrupting the optimal binding conformation with the target enzyme.[1][2] |
| Para-Chloro | Likely higher activity than ortho | The para position is more remote from the core structure, minimizing steric clashes. A chloro substituent at this position can favorably modulate the electronic properties of the phenyl ring, potentially enhancing interactions with the active site of the target protein.[1][2] |
Experimental Protocols
The following is a generalized experimental protocol for assessing the inhibitory activity of substituted 2-phenylcyclopropane carboxylic acids against O-acetylserine sulfhydrylase (OASS), based on methodologies described in the literature.[1]
1. OASS Inhibition Assay:
-
Enzyme and Substrates: Recombinant O-acetylserine sulfhydrylase (OASS) is purified. The substrates, O-acetylserine (OAS) and sodium sulfide, are prepared in a suitable buffer (e.g., Tris-HCl).
-
Assay Procedure: The enzymatic reaction is typically monitored by following the decrease in absorbance of a thiol-detecting reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the product, cysteine.
-
Inhibition Studies: The assay is performed in the presence of varying concentrations of the inhibitor (ortho- or para-chloro-phenylcyclopropanecarboxylic acid). The reaction is initiated by the addition of the enzyme.
-
Data Analysis: The initial rates of the reaction are measured, and the IC50 values (the concentration of inhibitor required to reduce the enzyme activity by 50%) are calculated by fitting the data to a dose-response curve.
2. Isothermal Titration Calorimetry (ITC):
-
Purpose: To determine the thermodynamic parameters of the inhibitor binding to the enzyme, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
-
Procedure: A solution of the inhibitor is titrated into a solution of the OASS enzyme in a microcalorimeter. The heat changes associated with the binding events are measured.
-
Data Analysis: The resulting data is fitted to a suitable binding model to determine the thermodynamic parameters.
Logical Relationships in Structure-Activity
The following diagram illustrates the logical flow of how the position of a substituent on the phenyl ring of a phenylcyclopropanecarboxylic acid can influence its biological activity.
Caption: Logical flow of substituent effects on activity.
References
- 1. Rational Design, Synthesis, and Preliminary Structure-Activity Relationships of α-Substituted-2-Phenylcyclopropane Carboxylic Acids as Inhibitors of Salmonella typhimurium O-Acetylserine Sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Refining the structure−activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Chlorophenyl Cyclopropanecarboxylic Acid Isomers as Potential COX-2 Inhibitors
A Hypothetical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of three positional isomers of chlorophenyl cyclopropanecarboxylic acid against the cyclooxygenase-2 (COX-2) enzyme. This analysis is based on a hypothetical molecular docking study, offering a framework and expected outcomes for researchers investigating novel anti-inflammatory agents. The data presented herein is illustrative and intended to guide future experimental work.
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins, which are mediators of pain and inflammation.[1] Selective inhibition of COX-2 is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[2] Compounds featuring a chlorophenyl moiety have been explored as potential COX-2 inhibitors.[3] This guide explores the hypothetical binding interactions of 2-chlorophenyl, 3-chlorophenyl, and 4-chlorophenyl cyclopropanecarboxylic acid isomers with the active site of COX-2 to assess their potential as selective inhibitors.
Experimental Protocols
This section outlines a detailed methodology for a comparative molecular docking study of the chlorophenyl cyclopropanecarboxylic acid isomers against the human COX-2 enzyme.
Software and Resources
-
Molecular Modeling and Visualization: Schrödinger Maestro, PyMOL, or similar.
-
Protein Preparation: Protein Preparation Wizard (Schrödinger), or equivalent.
-
Ligand Preparation: LigPrep (Schrödinger), or equivalent.
-
Molecular Docking: Glide (Schrödinger), AutoDock Vina, or similar.[4]
-
Protein Databank (PDB) for crystal structure of COX-2: PDB ID: 5KIR (or a similar high-resolution structure).[5]
Ligand Preparation
-
The 3D structures of the 2-chlorophenyl, 3-chlorophenyl, and 4-chlorophenyl cyclopropanecarboxylic acid isomers will be sketched using a molecular builder.
-
The structures will be subjected to ligand preparation, which includes the generation of possible ionization states at a physiological pH of 7.4 ± 0.5, tautomers, and stereoisomers.
-
Energy minimization of the ligands will be performed using a suitable force field (e.g., OPLS3e).
Protein Preparation
-
The crystal structure of human COX-2 (PDB ID: 5KIR) will be downloaded from the Protein Data Bank.
-
The protein structure will be prepared by removing water molecules and any co-crystallized ligands and cofactors.
-
Missing side chains and loops will be filled in, and hydrogens will be added.
-
The protein will be energy minimized to relieve any steric clashes.
Receptor Grid Generation
-
A receptor grid will be generated, centered on the active site of COX-2, which is typically defined by the position of a co-crystallized inhibitor (e.g., celecoxib).
-
The grid box will be set to a size of approximately 20 Å x 20 Å x 20 Å to encompass the entire active site.
Molecular Docking
-
The prepared ligands will be docked into the generated receptor grid using a standard precision (SP) or extra precision (XP) docking protocol.
-
A flexible docking approach will be used for the ligands, while the receptor will be kept rigid.
-
The docking poses for each ligand will be ranked based on their docking score (e.g., GlideScore), and the top-ranked poses will be saved for further analysis.
Post-Docking Analysis
-
The binding poses and interactions of the top-ranked docked ligands will be visually inspected.
-
Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the active site residues of COX-2 will be identified and analyzed.
Data Presentation
The following table summarizes the hypothetical quantitative data from the comparative docking study of chlorophenyl cyclopropanecarboxylic acid isomers against COX-2.
| Ligand Isomer | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Hydrogen Bonds | Key Interacting Residues |
| 2-Chlorophenyl Cyclopropanecarboxylic Acid | -8.5 | -9.2 | 2 | Arg120, Tyr355 |
| 3-Chlorophenyl Cyclopropanecarboxylic Acid | -7.8 | -8.5 | 1 | Arg120 |
| 4-Chlorophenyl Cyclopropanecarboxylic Acid | -9.2 | -10.1 | 3 | Arg120, Tyr355, Ser530 |
| Celecoxib (Reference) | -11.5 | -12.3 | 4 | Arg120, Tyr355, Ser530, His90 |
Visualizations
Experimental Workflow
Caption: Workflow for the comparative molecular docking study.
COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 signaling pathway.
Conclusion
This guide outlines a comprehensive, albeit hypothetical, comparative docking study of chlorophenyl cyclopropanecarboxylic acid isomers against the COX-2 enzyme. The presented data and methodologies provide a solid foundation for researchers to initiate and conduct their own investigations into this promising class of potential anti-inflammatory agents. The illustrative results suggest that the 4-chlorophenyl isomer may exhibit the most favorable binding affinity, warranting further in vitro and in vivo evaluation.
References
- 1. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. impactfactor.org [impactfactor.org]
- 4. isfcppharmaspire.com [isfcppharmaspire.com]
- 5. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity profile of a representative compound, 1-(2-Chlorophenyl)cyclopropanecarboxylic acid, herein referred to as Compound X. Due to the limited publicly available data on this specific molecule, this document will utilize data from well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) with structural similarities or related mechanisms of action to illustrate the principles and methodologies of assessing enzyme selectivity. The primary focus is on enzymes within the arachidonic acid cascade, which are crucial targets in inflammation and pain.
Introduction to Enzyme Cross-Reactivity
In drug discovery, the selectivity of a compound for its intended target is a critical determinant of its therapeutic efficacy and safety profile. Cross-reactivity, the ability of a drug to bind to or modulate the activity of unintended enzymes, can lead to off-target effects, ranging from beneficial polypharmacology to adverse drug reactions. For inhibitors of enzymes such as cyclooxygenases (COX), understanding the selectivity for different isoforms (COX-1 vs. COX-2) and for related enzymes like lipoxygenases (LOX) is paramount. Selective inhibition of COX-2 is a key strategy to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[1]
This guide will compare the inhibitory profiles of a selective COX-2 inhibitor (Celecoxib) and a non-selective COX inhibitor (Ibuprofen) as surrogates to model the potential cross-reactivity of cyclopropane-containing carboxylic acids like Compound X.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[2][3] A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 values for different enzymes is used to determine the selectivity index.
The following table summarizes the reported IC50 values for representative inhibitors against key enzymes in the arachidonic acid pathway.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | 12-LOX | 15-LOX | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15[3][4] | 0.04[3][4] | ~8-27.3[5] | No Inhibition Reported[5] | No Inhibition Reported[5] | 375 |
| Ibuprofen | - | - | ~420[6] | Not Significantly Affected[6] | Activation Reported[6][7] | - |
| Diclofenac | - | - | Indirect Inhibition | - | Moderate Inhibition (IC50: 24.8 - 39.62 µM)[2] | - |
Note: The IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for illustrative purposes.
Signaling Pathway and Experimental Workflow
To understand the context of this cross-reactivity, it is essential to visualize the arachidonic acid signaling pathway and the experimental workflow for determining enzyme inhibition.
Caption: Arachidonic acid pathway and enzyme targets.
Caption: Workflow for determining enzyme inhibition.
Experimental Protocols
The determination of IC50 values is a fundamental procedure in pharmacology and drug discovery. Below is a generalized protocol for an in vitro enzyme inhibition assay, which can be adapted for specific enzymes like COX-1, COX-2, or various lipoxygenases.
Objective: To determine the in vitro potency and selectivity of a test compound by measuring its IC50 values against different enzymes.
Materials:
-
Purified recombinant target enzymes (e.g., human COX-1, COX-2, 5-LOX).
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Enzyme-specific substrate (e.g., arachidonic acid).
-
Assay buffer appropriate for the enzyme.
-
Detection reagents to quantify the enzymatic product (e.g., Prostaglandin E2 for COX assays).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
Perform serial dilutions of the inhibitor to obtain a range of concentrations.
-
Dilute the enzyme to the desired working concentration in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
To the wells of a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the test inhibitor. Include control wells with no inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding the substrate (arachidonic acid) to all wells.[1]
-
Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., a strong acid).[1]
-
-
Product Quantification:
-
Measure the amount of product formed in each well using a suitable detection method. For COX enzymes, this is often done using an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the prostaglandins produced.[1]
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control wells (enzyme activity without inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[2][3]
-
-
Selectivity Index Calculation:
-
The selectivity index is calculated by taking the ratio of the IC50 values for two different enzymes (e.g., IC50 for COX-1 / IC50 for COX-2). A higher selectivity index indicates greater selectivity for one enzyme over the other.[1]
-
Conclusion
This guide outlines the critical importance of assessing the cross-reactivity of a potential drug candidate like this compound. By employing rigorous in vitro enzyme inhibition assays, researchers can quantify the potency and selectivity of a compound. The illustrative data for celecoxib and ibuprofen highlight the significant differences in selectivity profiles that can be expected between different classes of inhibitors. A thorough understanding of a compound's interactions with related enzymes is essential for predicting its therapeutic window and potential side effects, thereby guiding further drug development efforts.
References
- 1. Rationally Designed Multitarget Agents Against Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of NSAIDs as lipoxygenase inhibitors through highly sensitive chemiluminescence method, expression analysis in mononuclear cells and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5) | Abcam [abcam.com]
- 5. Celecoxib inhibits 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of a 15-lipoxygenase/leukotriene pathway in human polymorphonuclear leukocytes by the anti-inflammatory agent ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonsteroidal anti-inflammatory drugs stimulate 15-lipoxygenase/leukotriene pathway in human polymorphonuclear leukocytes [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclopropane Carboxylic Acid Derivatives as Potential Herbicides Targeting Ketol-Acid Reductoisomerase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cyclopropane carboxylic acid derivatives as potential herbicidal agents, with a specific focus on their activity as inhibitors of ketol-acid reductoisomerase (KARI). Due to a lack of publicly available benchmark studies on 1-(2-Chlorophenyl)cyclopropanecarboxylic acid, this guide will focus on the broader class of related compounds and compare their performance against established standard KARI inhibitors. The information presented herein is based on available scientific literature and aims to provide an objective overview supported by experimental data.
Introduction: Ketol-Acid Reductoisomerase (KARI) as a Herbicide Target
Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for the growth and development of plants and microorganisms. This pathway is absent in animals, making KARI an ideal and safe target for the development of novel herbicides. Inhibition of KARI disrupts the production of essential amino acids like valine, leucine, and isoleucine, leading to plant death. Several classes of compounds have been investigated as KARI inhibitors, with cyclopropane derivatives showing notable potential.
Standard Compounds for KARI Inhibition
A number of compounds have been identified and characterized as potent inhibitors of KARI and are considered standard benchmarks in the field. These include:
-
Cyclopropane-1,1-dicarboxylate (CPD): A well-established, mechanism-based inhibitor of KARI.
-
N-hydroxy-N-isopropyloxamate (IpOHA): A highly potent, slow-binding inhibitor of KARI.
-
2-dimethylphosphinoyl-2-hydroxy acetate (Hoe 704): Another potent KARI inhibitor with demonstrated herbicidal activity.
Comparative Analysis of KARI Inhibitors
While direct quantitative data for this compound is not available in the reviewed literature, we can analyze the performance of the standard inhibitors to establish a baseline for potency. Furthermore, studies on phenyl-substituted cyclopropane dicarboxamide analogues provide insights into the potential of this class of compounds as herbicides.
Quantitative Data: In Vitro KARI Inhibition
The following table summarizes the inhibition constants (Ki) of standard KARI inhibitors against the enzyme from various species. A lower Ki value indicates higher potency.
| Compound | Target Organism | Ki (Inhibition Constant) | Reference |
| Cyclopropane-1,1-dicarboxylate (CPD) | Rice (Oryza sativa) | 90 nM | [1] |
| Cyclopropane-1,1-dicarboxylate (CPD) | Mycobacterium tuberculosis | 3.03 µM | [2] |
| Cyclopropane-1,1-dicarboxylate (CPD) | Campylobacter jejuni | 0.59 µM | [2] |
| N-hydroxy-N-isopropyloxamate (IpOHA) | Mycobacterium tuberculosis | ~26 nM | [2] |
| Hoe 704 | Mycobacterium tuberculosis | 300 nM | [2] |
| Hoe 704 | Campylobacter jejuni | 110 nM | [2] |
Note: The data indicates that IpOHA is a particularly potent inhibitor, especially against bacterial KARI. The potency of CPD varies significantly between species.
Herbicidal Activity of Phenyl-Substituted Cyclopropane Analogs
A study on N,N'-bis(aryl)cyclopropane-1,1-dicarboxamides provides the most relevant, albeit qualitative, data for phenyl-substituted derivatives.[1]
| Compound | Herbicidal Activity against Bentgrass (Agrostis stolonifera) | Herbicidal Activity against Lettuce (Lactuca sativa) |
| N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide | Moderate | Low |
| Other N,N'-bis(aryl)cyclopropane-1,1-dicarboxamides | Low | Low |
Note: While most of the tested dicarboxamide analogues showed low herbicidal activity, the N,N'-bis(2-ethylphenyl) derivative demonstrated moderate activity against bentgrass.[1] This suggests that the nature and position of the substituent on the phenyl ring are critical for herbicidal efficacy. The study also confirmed through molecular docking that these compounds likely act by inhibiting KARI.
Experimental Protocols
In Vitro KARI Inhibition Assay
A detailed protocol for determining the in vitro inhibitory activity of a compound against KARI is crucial for comparative studies.
Objective: To measure the extent of KARI inhibition by a test compound by monitoring the oxidation of NADPH.
Materials:
-
Purified KARI enzyme
-
NADPH
-
Substrate (e.g., 2-acetolactate or hydroxypyruvate)
-
MgCl₂
-
Buffer solution (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compound (e.g., this compound)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer, MgCl₂, NADPH, and the desired concentration of the test compound.
-
Pre-incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration and any time-dependent inhibition to occur.
-
Initiation of Reaction: Add the KARI enzyme to the cuvette to initiate the reaction.
-
Monitoring the Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Record the absorbance at regular intervals.
-
Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. Compare the velocities of the reactions with and without the inhibitor to determine the percentage of inhibition. For determining the inhibition constant (Ki), the assay should be performed with varying concentrations of both the substrate and the inhibitor.
Visualizations
Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway
The following diagram illustrates the BCAA pathway, highlighting the step catalyzed by KARI and its inhibition.
Caption: Branched-chain amino acid biosynthesis pathway showing KARI inhibition.
Experimental Workflow for KARI Inhibition Screening
This diagram outlines the typical workflow for screening compounds for KARI inhibitory activity.
Caption: Workflow for in vitro KARI inhibition screening.
Conclusion
The inhibition of ketol-acid reductoisomerase presents a viable strategy for the development of new herbicides. While established inhibitors like CPD, IpOHA, and Hoe 704 provide strong benchmarks for in vitro potency, the herbicidal efficacy of novel compounds must be empirically determined. The available data on phenyl-substituted cyclopropane dicarboxamides suggests that this class of compounds can exhibit herbicidal activity, likely through KARI inhibition, although the potency appears to be highly dependent on the specific substitutions on the phenyl ring.
There is currently a gap in the scientific literature regarding the specific benchmark performance of this compound as a KARI inhibitor or herbicide. Further research, following the experimental protocols outlined in this guide, is necessary to elucidate its potential and compare it directly with the standard compounds discussed. Researchers and drug development professionals are encouraged to use the information and methodologies presented here as a foundation for the evaluation of this and other novel cyclopropane carboxylic acid derivatives.
References
A Comparative Guide to Enantiomeric Purity Determination of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral molecules is paramount. 1-(2-Chlorophenyl)cyclopropanecarboxylic acid, a key building block in the synthesis of various pharmaceuticals, requires robust and reliable analytical methods to quantify its enantiomeric composition. This guide provides an objective comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This comparison is supported by experimental data from closely related compounds and established protocols to provide a comprehensive overview for method selection and implementation.
At a Glance: Performance Comparison of Analytical Methods
The selection of an optimal analytical method hinges on factors such as required resolution, sensitivity, sample throughput, and available instrumentation. Below is a summary of the expected performance of each technique for the analysis of this compound.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase. | Differential interaction with a chiral stationary phase. | Formation of diastereomeric complexes with a chiral auxiliary. |
| Resolution (Rs) | > 1.5 (baseline separation is commonly achieved). | > 1.5 (baseline separation is often achievable). | Not directly applicable; relies on the chemical shift difference (Δδ) between diastereomeric signals. |
| Sensitivity | High (ng to µg range). | Very High (pg to ng range). | Moderate (mg range). |
| Analysis Time | 10 - 30 minutes per sample. | 15 - 45 minutes per sample. | 5 - 15 minutes per sample (after derivatization/complexation). |
| Sample Preparation | Dissolution in mobile phase; may require derivatization. | Derivatization to a volatile ester is typically required. | Addition of a chiral solvating or derivatizing agent. |
| Instrumentation | HPLC with a chiral column and UV or MS detector. | GC with a chiral column and FID or MS detector. | High-field NMR spectrometer. |
| Key Advantage | Broad applicability and robustness. | High sensitivity and resolution for volatile compounds. | Rapid analysis and structural information. |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the successful implementation of any analytical method. The following sections provide representative methodologies for each technique, based on established practices for similar chiral carboxylic acids.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted and versatile technique for the direct separation of enantiomers using a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for the resolution of chiral carboxylic acids.
Workflow for Chiral HPLC Method Development
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(2-Chlorophenyl)cyclopropanecarboxylic acid was not available at the time of this writing. The following guidance is based on the safety data for structurally similar compounds, including 1-(4-Chlorophenyl)-1-cyclopropanecarboxylic acid and other cyclopropanecarboxylic acid derivatives, as well as general principles for the disposal of halogenated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the proper and safe disposal of this compound.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from similar compounds, this compound is expected to cause skin, eye, and respiratory tract irritation.[1][2] Therefore, appropriate personal protective equipment must be worn at all times when handling the compound.
Table 1: Summary of Safety and Handling Information
| Parameter | Recommendation | Source(s) |
| Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2) | [1] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact | [2] |
| Required PPE | ||
| Eye/Face Protection | Chemical safety goggles or face shield | [2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), lab coat | [2] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. | [1][2] |
II. Spill Response Procedures
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Don Appropriate PPE: Before cleaning, equip yourself with the PPE detailed in Table 1.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material to avoid generating dust.[2] Place the collected material into a suitable, labeled waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) should be placed in the designated hazardous waste container.
III. Waste Collection and Storage
Proper segregation and storage of chemical waste are critical to laboratory safety.
-
Waste Characterization: this compound is a halogenated organic compound.[3] It should be disposed of in a waste stream designated for this class of chemicals.
-
Waste Container: Use a clearly labeled, non-reactive container with a secure lid for collecting the waste. The label should include the words "Hazardous Waste," the full chemical name, and any associated hazards.[4][5]
-
Segregation: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible materials.[3][6]
-
Storage: Store the waste container in a designated satellite accumulation area, away from heat and sources of ignition. Keep the container closed except when adding waste.[4]
IV. Final Disposal Protocol
The final disposal of this compound must be conducted by a licensed waste disposal company in accordance with all applicable regulations.[1][7]
-
Contact EHS: Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety department.
-
Incineration: The typical disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting hydrogen halides.[7][8]
-
Do Not Dispose Down the Drain: This compound should not be disposed of in the sanitary sewer.[5]
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. louisville.edu [louisville.edu]
- 6. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. tandfonline.com [tandfonline.com]
Essential Safety and Operational Guide for Handling 1-(2-Chlorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 1-(2-Chlorophenyl)cyclopropanecarboxylic acid (CAS No. 122143-19-5). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. The primary risks associated with this chemical are harm if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields | Protects against splashes and dust that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Prevents skin contact which can lead to irritation.[1][2] Nitrile gloves offer good resistance to a variety of chemicals, though prolonged contact should be avoided.[3][4][5][6] |
| Body Protection | Impervious laboratory coat | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/acid gas cartridges | Required when working outside of a certified chemical fume hood or when dust or aerosols may be generated.[7][8][9][10] |
Safe Handling and Operational Workflow
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[11] A detailed workflow for handling this compound is outlined below.
Experimental Protocols
Weighing:
-
Place a clean, dry weigh boat on an analytical balance within the fume hood.
-
Tare the balance.
-
Carefully add the desired amount of this compound to the weigh boat using a clean spatula.
-
Record the weight and securely cap the stock container.
Dissolution:
-
Transfer the weighed compound to a suitable reaction vessel.
-
Add the desired solvent to the vessel.
-
Stir or agitate the mixture until the compound is fully dissolved.
Emergency Procedures
In the event of exposure, immediate action is crucial.
Table 2: First Aid Measures
| Exposure Route | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing.[1] If respiratory symptoms develop, seek medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[11] Seek immediate medical attention. |
Spill and Disposal Plan
Proper containment and disposal of spills and waste are essential to prevent environmental contamination and further exposure.
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust.[8] For solutions, absorb with an inert material (e.g., vermiculite, sand).
-
Collect: Place the contained material into a suitable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Keep chlorinated organic waste separate from other waste streams.[12]
-
Labeling: Clearly label waste containers with "Hazardous Waste" and the chemical name.
-
Storage: Store waste in a designated, well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[2] High-temperature incineration is a common method for the disposal of chlorinated organic residues.[1][13] Do not dispose of this chemical down the drain or in regular trash.[14][15]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 3. gloves.com [gloves.com]
- 4. web.uri.edu [web.uri.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. fishersci.com [fishersci.com]
- 7. safetyexpress.com [safetyexpress.com]
- 8. eshop-best-chemical.com [eshop-best-chemical.com]
- 9. parcilsafety.com [parcilsafety.com]
- 10. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 11. testequity.com [testequity.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. tandfonline.com [tandfonline.com]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 15. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
